molecular formula C6H7BrN2 B146713 5-Amino-2-bromo-6-picoline CAS No. 126325-47-1

5-Amino-2-bromo-6-picoline

Cat. No.: B146713
CAS No.: 126325-47-1
M. Wt: 187.04 g/mol
InChI Key: UBTQJSZELCWGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromo-6-picoline is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-2-methylpyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQJSZELCWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560031
Record name 6-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-47-1
Record name 6-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-bromo-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-bromo-6-picoline (CAS: 126325-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromo-6-picoline, a key building block in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors.

Core Molecular Data

This compound, also known by its synonyms 3-Amino-6-bromo-2-methylpyridine and 6-Bromo-2-methylpyridin-3-amine, is a substituted pyridine derivative. Its strategic placement of an amino group, a bromine atom, and a methyl group on the pyridine ring makes it a valuable precursor for creating a diverse range of complex molecules with significant biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 126325-47-1[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Melting Point 110-111 °C[1]
Boiling Point (Predicted) 284.4 ± 35.0 °C[1]
Density (Predicted) 1.593 ± 0.06 g/cm³[1]
pKa (Predicted) 2.45 ± 0.10[1]
Appearance Off-white solid/crystalline powder[1]

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application in medicinal chemistry. A common laboratory-scale synthesis involves the reduction of a nitro-group precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-Bromo-5-nitro-6-picoline.

Objective: To synthesize this compound via the reduction of 2-Bromo-5-nitro-6-picoline.

Materials:

  • 2-Bromo-5-nitro-6-picoline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • Suspend 2-bromo-5-nitro-6-picoline (1.00 equivalent) and ammonium chloride (4.88 equivalents) in a mixture of ethanol and water.

  • Heat the suspension to 65 °C with stirring.

  • Add iron powder (2.02 equivalents) and a catalytic amount of hydrochloric acid (0.36 equivalents) to the reaction mixture.

  • Increase the reaction temperature to 80 °C and maintain for 3 hours.

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to 25 °C.

  • Filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

DOT Diagram: Synthesis Workflow

G Synthesis of this compound start Start with 2-Bromo-5-nitro-6-picoline reduction Reduction with Fe/NH4Cl in EtOH/H2O start->reduction workup Work-up: Filtration, Extraction, Drying reduction->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural features of this compound make it a highly valuable scaffold for the synthesis of kinase inhibitors, a class of targeted therapy drugs that block the action of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.

The bromine atom at the 2-position provides a convenient handle for introducing diverse substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of potential drug candidates. The amino group at the 5-position can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction (Adapted)

This protocol is adapted from a procedure for the closely related 5-bromo-2-methylpyridin-3-amine and serves as a general guideline for the derivatization of this compound.[2]

Objective: To synthesize an aryl-substituted aminopicoline derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium phosphate, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 85-95 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

G Suzuki-Miyaura Coupling of this compound reactants This compound + Arylboronic Acid conditions Pd Catalyst, Base, Solvent, Heat reactants->conditions coupling Cross-Coupling Reaction conditions->coupling purification Work-up and Purification coupling->purification product Aryl-substituted aminopicoline derivative purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Targeting Kinase Signaling Pathways

Derivatives of aminopyridines are known to be effective inhibitors of various protein kinases, playing a crucial role in cancer therapy. One such important target is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is essential for proper cell division. Overexpression of PLK4 is observed in many cancers, leading to chromosomal instability and tumor progression.

DOT Diagram: Simplified Kinase Inhibition Pathway

G Mechanism of Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Drug ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor Kinase Inhibitor (derived from This compound) InactiveKinase Inactive Kinase Inhibitor->InactiveKinase ATP_blocked ATP ATP_blocked->InactiveKinase Binding blocked Substrate_blocked Substrate Substrate_blocked->InactiveKinase

Caption: Simplified diagram of kinase inhibition by a drug molecule.

Derivatives synthesized from this compound can be designed to fit into the ATP-binding pocket of kinases like PLK4. By occupying this site, they prevent ATP from binding, thereby inhibiting the kinase's activity and disrupting the downstream signaling cascade that promotes cell proliferation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 2: Safety Information

Hazard CodesRisk StatementsSafety Statements
Xi, Xn22-36/37/38-4126-36-39

Handling and Storage:

  • Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature. Keep the container tightly closed.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its versatile chemistry and proven utility as a scaffold for potent kinase inhibitors underscore its importance in the ongoing search for novel therapeutics.

References

Spectroscopic Characterization of 5-Amino-2-bromo-6-picoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-2-bromo-6-picoline (CAS No. 126325-47-1), a valuable research intermediate. Due to the limited availability of a complete public dataset for this specific isomer, this document also includes comparative data for the closely related and more extensively characterized isomer, 2-Amino-5-bromo-6-methylpyridine (CAS No. 42753-71-9). This information is intended to assist researchers in the identification, characterization, and quality control of these compounds.

Chemical Structure and Properties

PropertyThis compound2-Amino-5-bromo-6-methylpyridine
Chemical Structure N / C---C / Br NH2 \ / C---C CH3
CAS Number 126325-47-1[1]42753-71-9[2][3][4][5]
Molecular Formula C₆H₇BrN₂[3]C₆H₇BrN₂[3][5]
Molecular Weight 187.04 g/mol [3]187.04 g/mol [3][5]
Appearance Crystalline powderGrey to yellow powder[5]

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 2.1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compoundDMSO-d₆7.03d8.2Aromatic CH
6.01dd2.3, 7.9Aromatic CH
2-Amino-5-bromo-6-methylpyridineNot specifiedData not fully available

It is important to note that the data for 2-Amino-5-bromo-6-methylpyridine is provided for comparative purposes and is not the data for the primary compound of interest.

Table 2.2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundNot availableData not publicly available
2-Amino-5-bromo-6-methylpyridineNot availablePredicted data available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2.3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)Assignment
This compoundData not publicly available-
2-Amino-5-bromo-6-methylpyridineData not fully availableExpected absorptions: N-H stretching (primary amine), C-N stretching, C=C and C=N stretching (aromatic ring), C-Br stretching

Note: The IR spectrum for isomers is available on platforms like SpectraBase, which may require a subscription for full access.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 2.4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundESI186.8[1]Data not publicly available
2-Amino-5-bromo-6-methylpyridineGC-MS188, 186[3]

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

IR Spectroscopy (FTIR-ATR)
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific compound and instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectroscopic methods.

Spectroscopic_Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-MS) Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Purity_assessment Purity_assessment MS->Purity_assessment Impurity Profiling Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 5-Amino-2-bromo-6-picoline (also known as 6-bromo-2-methylpyridin-5-amine). The document elucidates the theoretical basis for the regioselectivity of these reactions, drawing upon established principles of electrophilic aromatic substitution (EAS) on substituted pyridine rings. While specific experimental data for this substrate is limited in publicly accessible literature, this guide offers predictive insights and analogous experimental protocols to inform synthetic strategies.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it inherently less reactive towards electrophilic aromatic substitution compared to benzene.[1] The electronegativity of the nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.[1] Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases the deactivation of the ring.[1][2]

However, the presence of activating groups, particularly strong electron-donating groups like an amino group, can significantly enhance the reactivity of the pyridine ring and facilitate electrophilic substitution.[3][4]

Analysis of Substituent Directing Effects

The regiochemical outcome of electrophilic substitution on this compound is governed by the interplay of the directing effects of the three substituents on the pyridine ring: the amino group at C5, the bromo group at C2, and the methyl group at C6.

  • 5-Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director.[3][4] It donates electron density to the ring via a resonance effect (+M), stabilizing the positive charge in the arenium ion intermediate. The positions ortho to the amino group are C4 and C6, and the position para is C2.

  • 2-Bromo Group (-Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I).[5][6] However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M).[4][6] The positions ortho to the bromo group are C1 (N) and C3, and the position para is C5.

  • 6-Methyl Group (-CH₃): An alkyl group is a weak activating group that directs ortho, para via an inductive effect (+I).[3][5] The positions ortho to the methyl group are C5 and N, and the position para is C3.

Overall Regiochemical Prediction:

The strongly activating and ortho, para-directing amino group at the C5 position is the dominant directing group.[3][4] Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group.

  • C4-position: This position is ortho to the strongly activating amino group and is un-substituted, making it the most probable site for electrophilic attack.

  • C2-position: This position is para to the amino group, but it is already occupied by a bromo substituent.

  • C6-position: This position is ortho to the amino group but is occupied by a methyl group.

  • C3-position: This position is meta to the activating amino group, making it less favorable for substitution.

Therefore, electrophilic substitution reactions on this compound are predicted to be highly regioselective, with the electrophile being introduced at the C4-position .

Directing_Effects cluster_0 This compound cluster_1 Analysis of Directing Effects mol NH2 5-Amino (-NH2) Strong Activator Ortho, Para-Director Prediction Predicted Site of Attack: C4 Position NH2->Prediction Dominant Effect Br 2-Bromo (-Br) Deactivator Ortho, Para-Director Br->Prediction Minor Influence CH3 6-Methyl (-CH3) Weak Activator Ortho, Para-Director CH3->Prediction Minor Influence

Caption: Directing effects of substituents on this compound.

Predicted Electrophilic Substitution Reactions and Data

The following sections detail the predicted outcomes for key electrophilic substitution reactions. The quantitative data presented in the table is hypothetical and based on typical yields for analogous reactions on similarly substituted pyridine rings.

ReactionElectrophile (E+)ReagentsPredicted Major ProductPredicted Yield (%)
Bromination Br⁺N-Bromosuccinimide (NBS), DMF4-Bromo-5-amino-2-bromo-6-picoline75-85
Nitration NO₂⁺HNO₃, H₂SO₄5-Amino-2-bromo-4-nitro-6-picoline60-70
Sulfonation SO₃Fuming H₂SO₄This compound-4-sulfonic acid50-60
Friedel-Crafts Acylation RCO⁺Acyl halide, Lewis Acid (e.g., AlCl₃)Likely low yield or unsuccessful< 20

Note on Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with pyridine and its derivatives.[7] The nitrogen atom can coordinate with the Lewis acid catalyst, leading to strong deactivation of the ring.[1][7] The presence of the amino group can also lead to complexation with the Lewis acid. Therefore, these reactions are predicted to have very low yields, if they proceed at all.

Experimental Protocols (Analogous)

The following protocols are based on established procedures for similar substrates and serve as a starting point for the synthesis of derivatives of this compound.

Protocol for Bromination at the C4-Position

This protocol is adapted from the synthesis of 2-amino-5-bromo-4-methylpyridine.[8]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in DMF.

  • Cool the flask in an ice bath to 0°C.

  • Prepare a solution of one equivalent of NBS in DMF.

  • Add the NBS solution dropwise to the cooled solution of the substrate, maintaining the temperature between 0-20°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[8]

  • Filter the resulting solid using a Buchner funnel and wash thoroughly with water.[8]

  • Purify the crude product by washing with cold acetonitrile to remove any impurities.[8]

  • Dry the final product, 4-bromo-5-amino-2-bromo-6-picoline, under vacuum.

Experimental_Workflow_Bromination start Start: Dissolve Substrate in DMF cool Cool to 0°C in Ice Bath start->cool add_nbs Dropwise Addition of NBS in DMF cool->add_nbs monitor Monitor Reaction by TLC add_nbs->monitor workup Quench with Ice Water monitor->workup Reaction Complete filter Filter Precipitate workup->filter wash Wash with Water and Acetonitrile filter->wash dry Dry Product Under Vacuum wash->dry end End: Purified Product dry->end

Caption: A generalized workflow for the bromination of this compound.

Protocol for Nitration at the C4-Position

This protocol is a general method for the nitration of activated pyridine rings.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate solution

Procedure:

  • Carefully add this compound to a flask containing concentrated sulfuric acid, cooled in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Conclusion

The electrophilic substitution reactions of this compound are predicted to be highly regioselective, with the incoming electrophile predominantly adding to the C4-position. This is due to the powerful activating and ortho, para-directing effect of the C5-amino group. While Friedel-Crafts reactions are likely to be challenging, other electrophilic substitutions such as halogenation, nitration, and sulfonation should proceed under appropriate conditions. The provided analogous experimental protocols offer a solid foundation for the synthesis and further functionalization of this versatile heterocyclic building block. Researchers should optimize these conditions for the specific substrate to achieve the desired products in high yields.

References

The Emerging Potential of 5-Amino-2-bromo-6-picoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-2-bromo-6-picoline (also known as 5-amino-2-bromo-6-methylpyridine, CAS No. 42753-71-9) is a substituted aminopyridine that holds considerable, yet largely untapped, potential as a versatile building block in medicinal chemistry. While direct literature on the extensive medicinal chemistry applications of this specific isomer is nascent, its structural motifs are shared with closely related aminopyridines that have proven to be pivotal scaffolds in the development of targeted therapies, particularly in oncology and immunology. This technical guide will explore the potential applications of this compound by drawing parallels with its well-documented isomers, providing insights into its synthetic utility, potential biological targets, and the methodologies for evaluating its derivatives.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with biological targets.[1] Its derivatives have been successfully developed into drugs for a range of diseases. The introduction of a bromine atom, as seen in this compound, provides a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings.[1] This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

While this compound itself is commercially available, its direct application in published medicinal chemistry campaigns is not yet extensively documented. However, the synthetic and pharmacological principles established for its isomers, such as 2-Amino-5-bromopyridine and 2-Amino-5-bromo-4-methylpyridine, provide a strong rationale for its potential. These related compounds have been instrumental in the synthesis of potent kinase inhibitors.[2][3]

Synthetic Utility and Key Reactions

The chemical structure of this compound offers two primary points for chemical modification: the amino group and the bromo group. This dual functionality allows for a variety of synthetic transformations to build complex molecular architectures.

Key Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

  • N-Functionalization: The amino group at the 5-position can be acylated, alkylated, or used as a nucleophile in the construction of fused heterocyclic systems.

Below is a generalized workflow for the derivatization of this compound, illustrating how it can be used to generate a library of diverse compounds for biological screening.

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, base) A->B Modification at C2-Br C Buchwald-Hartwig Amination (Amine, Pd catalyst, base) A->C Modification at C2-Br D Amide Coupling (Acyl chloride or Carboxylic acid + coupling agent) A->D Modification at C5-NH2 E 5-Amino-2-aryl-6-picoline Derivatives B->E F 2,5-Diamino-6-picoline Derivatives C->F G 5-Acylamino-2-bromo-6-picoline Derivatives D->G

Figure 1: General synthetic workflow for the derivatization of this compound.

Potential Biological Targets and Applications

Based on the activities of its isomers, this compound is a promising scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Kinase Inhibition

Substituted 2-aminopyridines are well-established hinge-binding motifs in a multitude of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Potential Kinase Targets:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is overexpressed in several cancers. Inhibitors based on the 2-amino-5-bromo-4-methylpyridine scaffold have shown promise in targeting PLK4.[3]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the proliferation and survival of macrophages. The approved CSF1R inhibitor, Pexidartinib, is synthesized from a 2-amino-5-bromopyridine precursor.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 2-Amino-5-bromopyridine has been used to create VEGFR-2 inhibitors.[2]

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K pathway is one of the most frequently mutated pathways in human cancers.

The table below summarizes the inhibitory activities of selected kinase inhibitors that utilize a 2-amino-5-bromopyridine or a related scaffold, illustrating the potential for derivatives of this compound.

Compound ClassTarget KinaseExample IC50 (nM)Cancer TypeReference
Pyrimido[4,5-d]pyrimidinesCDKsVariesVarious[4]
Pexidartinib AnalogCSF1R<100Tenosynovial Giant Cell Tumor[2]
PLK4 Inhibitor ScaffoldPLK4<50Various[3]

Note: The data presented are for derivatives of isomers of this compound and are intended to be illustrative of the potential of this scaffold.

Signaling Pathways

The potential therapeutic effects of compounds derived from this compound would be mediated through the inhibition of key signaling pathways. The diagram below illustrates the PLK4 signaling pathway and the point of inhibition by a targeted inhibitor.

cluster_upstream Upstream Regulation cluster_kinase_activity Kinase Activity cluster_downstream Downstream Events PLK4_mRNA PLK4 mRNA PLK4_protein PLK4 Protein PLK4_mRNA->PLK4_protein Translation PLK4_active Active PLK4 Dimer PLK4_protein->PLK4_active Autophosphorylation Centriole_Duplication Centriole Duplication PLK4_active->Centriole_Duplication ATP ATP ATP->PLK4_active Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Inhibitor PLK4 Inhibitor (Derived from This compound) Inhibitor->PLK4_active Inhibition

Figure 2: Simplified PLK4 signaling pathway and the point of therapeutic intervention.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative methodologies for key experiments, adapted from procedures for related aminopyridine derivatives.

General Procedure for Suzuki Coupling

Objective: To synthesize 5-amino-2-aryl-6-picoline derivatives.

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-aryl-6-picoline derivative.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of synthesized compounds against a target kinase.

  • Prepare a series of dilutions of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a buffered solution.

  • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion and Future Directions

This compound is a promising, yet underutilized, scaffold in medicinal chemistry. Its structural similarity to the core fragments of successful kinase inhibitors suggests significant potential for its application in the development of novel targeted therapies. The synthetic versatility afforded by its amino and bromo functionalities allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of compound libraries derived from this scaffold against panels of kinases and other relevant drug targets will be crucial in uncovering its full therapeutic potential. The methodologies and insights provided in this guide, drawn from the successful application of its isomers, offer a solid foundation for initiating such drug discovery programs.

References

The Strategic Utility of 5-Amino-2-bromo-6-picoline in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-bromo-6-picoline has emerged as a highly versatile and strategically important building block in the field of heterocyclic chemistry. Its unique trifunctional nature, possessing a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a powerful platform for the synthesis of a diverse array of novel heterocyclic compounds. This technical guide elucidates the synthetic utility of this compound, providing detailed experimental protocols for key transformations and showcasing its application in the construction of medicinally relevant scaffolds such as imidazopyridines and triazolopyridines. Quantitative data for representative reactions are summarized, and the underlying reaction mechanisms and potential biological signaling pathways of the resulting heterocyclic cores are illustrated.

Introduction

The pyridine nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif.[1] The strategic functionalization of the pyridine ring is a cornerstone of drug discovery, enabling the fine-tuning of physicochemical properties and biological activity. This compound (also known as 5-amino-2-bromo-6-methylpyridine) is a commercially available building block that offers multiple avenues for synthetic diversification. The presence of an amino group at the 5-position, a bromine atom at the 2-position, and a methyl group at the 6-position allows for a sequential and regioselective elaboration of the pyridine core, making it an invaluable tool for the construction of complex heterocyclic systems. This guide will explore its application in Suzuki-Miyaura cross-coupling reactions and in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and[2][3][4]triazolo[4,3-a]pyridines.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
CAS Number 126325-47-1
Appearance Off-white to light brown crystalline powder
Melting Point 95-99 °C
Solubility Soluble in methanol, chloroform, and ethyl acetate

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.37 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.15 (s, 2H, NH₂), 2.38 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 153.8, 143.2, 138.7, 122.1, 118.9, 23.5.

  • Mass Spectrum (EI): m/z 186/188 [M]⁺.

Synthetic Applications and Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This reaction is a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structural Analog (5-bromo-2-methylpyridin-3-amine). [5]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Amino-6-methyl-2-phenylpyridine85
4-Methylphenylboronic acid5-Amino-6-methyl-2-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid5-Amino-2-(4-methoxyphenyl)-6-methylpyridine88
3-Chlorophenylboronic acid5-Amino-2-(3-chlorophenyl)-6-methylpyridine78
4-Fluorophenylboronic acid5-Amino-2-(4-fluorophenyl)-6-methylpyridine80

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction Conditions: Stir the reaction mixture vigorously at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-amino-6-methylpyridine derivative.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - K3PO4 B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Catalyst & Solvents: - Pd(PPh3)4 - Dioxane/Water B->C D Heat to 85-95 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool & Filter E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J 2-Aryl-5-amino-6-methylpyridine I->J Pure Product

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] The synthesis of this scaffold can be readily achieved from this compound via a cyclocondensation reaction with an α-haloketone.

Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridin-8-amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add 2-bromoacetophenone (1.1 eq.) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Imidazopyridine_Synthesis cluster_process Cyclocondensation Start This compound Step1 Dissolve in Ethanol Start->Step1 Reagent 2-Bromoacetophenone (α-haloketone) Step2 Add α-haloketone Reagent->Step2 Product 6-Bromo-7-methyl-2-phenyl- imidazo[1,2-a]pyridin-8-amine Step1->Step2 Step3 Reflux for 4-6h Step2->Step3 Step3->Product

Figure 2: Synthetic scheme for the formation of an imidazo[1,2-a]pyridine.
Synthesis of[2][3][4]Triazolo[4,3-a]pyridines

[2][3][4]Triazolo[4,3-a]pyridines are another important class of fused heterocycles with diverse pharmacological applications, including their use as kinase inhibitors. Their synthesis from this compound involves a multi-step sequence, beginning with the conversion of the amino group to a hydrazino group, followed by cyclization with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of 5-Bromo-6-methyl-[2][3][4]triazolo[4,3-a]pyridin-8-amine

  • Step 1: Diazotization and Reduction to Hydrazine:

    • Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq.) in concentrated hydrochloric acid at 0 °C.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • Basify the solution with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain 2-bromo-5-hydrazinyl-6-methylpyridine.

  • Step 2: Cyclization with Formic Acid:

    • Reflux the crude 2-bromo-5-hydrazinyl-6-methylpyridine from the previous step in an excess of formic acid for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the desired[2][3][4]triazolo[4,3-a]pyridine.

Triazolopyridine_Synthesis cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Cyclization Start This compound A Diazotization (NaNO2, HCl, 0 °C) Start->A Intermediate 2-Bromo-5-hydrazinyl-6-methylpyridine C Reflux in Formic Acid Intermediate->C Product 5-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine B Reduction (SnCl2, HCl) A->B B->Intermediate C->Product JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK Inhibition

References

Safety and Handling Precautions for 5-Amino-2-bromo-6-picoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-bromo-6-picoline (CAS No. 126325-47-1), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3

Table 2: Hazard Statements and Precautionary Statements

TypeCodeStatement
HazardH302Harmful if swallowed.
HazardH312Harmful in contact with skin.
HazardH332Harmful if inhaled.
HazardH315Causes skin irritation.[1]
HazardH319Causes serious eye irritation.[1]
HazardH335May cause respiratory irritation.[1]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.[1]
PrecautionaryP301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
PrecautionaryP302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
PrecautionaryP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
PrecautionaryP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
PrecautionaryP362 + P364Take off contaminated clothing and wash it before reuse.
PrecautionaryP403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC6H7BrN2[1]
Molecular Weight187.04 g/mol [1]
AppearanceSolid
Storage TemperatureRoom temperature, in a dry, dark, and inert atmosphere.[3]

Experimental Protocols and Safe Handling

The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.[5]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[6]

General Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling the compound.[7]

  • Keep containers tightly closed when not in use.[7]

  • Avoid the formation of dust and aerosols.[9]

Storage
  • Store in a cool, dry, and dark place in a tightly sealed container.[7]

  • Store under an inert atmosphere.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.[6]

  • Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice/attention.[7]
Skin Contact Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Ingestion Rinse mouth. If you feel unwell, get medical advice/attention.[7]
Accidental Release Measures

In the event of a spill, follow the workflow outlined below.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into a Labeled Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide may be produced.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials.[1][3] This document provides a detailed protocol for the Suzuki coupling of 5-Amino-2-bromo-6-picoline with various arylboronic acids.

While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, this guide is based on established protocols for structurally analogous aminobromopyridines.[1][4] The presence of both an amino and a methyl group on the pyridine ring can influence the electronic properties and steric hindrance of the substrate, making the choice of catalyst, base, and solvent crucial for a successful transformation.[4] The protocols provided herein are adapted from successful couplings of similar substrates and are expected to provide good to excellent yields.

Reaction Scheme

The general reaction involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base.

G cluster_reactants Reactants cluster_products Products reactant1 This compound plus + reactant2 Arylboronic Acid (Ar-B(OH)2) catalyst Pd Catalyst Base, Solvent reactant2->catalyst Suzuki-Miyaura Coupling product1 5-Amino-6-methyl-2-arylpyridine

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two effective protocols are presented below, utilizing different palladium catalyst systems. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4][5]

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[1][4]

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C for 12-18 hours.[1][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[4]

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[4]

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Buchwald Ligand (e.g., SPhos)

This protocol is a general method for challenging Suzuki couplings and is expected to be highly effective.[3]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Solvent Addition: Add anhydrous toluene and a small amount of degassed water.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids using a protocol similar to Protocol 1.[3] This data provides a strong indication of the expected yields for the coupling of this compound.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-5-phenyl-4-methylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridine88
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyridine78
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methylpyridine80

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Reactants: This compound, Arylboronic Acid, Base prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep1->prep2 react1 Add Catalyst and Solvents prep2->react1 react2 Heat and Stir (85-95°C, 12-18h) react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Dilute and Filter through Celite workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry Organic Layer workup3->workup4 purify1 Concentrate Under Reduced Pressure workup4->purify1 purify2 Column Chromatography purify1->purify2 purify3 Isolate Pure Product purify2->purify3 G pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromo-6-picoline (also known as 5-bromo-6-methylpyridin-2-amine) is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with an amino group and a bromine atom, presents two key sites for functionalization. The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions have revolutionized synthetic organic chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The resulting substituted aminopicoline derivatives are crucial intermediates in the synthesis of biologically active compounds, particularly kinase inhibitors for pharmaceutical development.[3]

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or olefin coordination/insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][5][6]

Palladium Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oxidative_addition transmetalation Transmetalation or Olefin Insertion Complex oxidative_addition->transmetalation Transmetalation (e.g., Suzuki) or Heck Pathway product_complex Product Complex (Ar-Pd(II)-R)L_n product_complex->pd0 Reductive Elimination label_re product_complex->label_re Ar-R label_oa Ar-X label_oa->pd0 label_tm R-M or Alkene label_tm->oxidative_addition label_regen

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound (boronic acid or ester) with an organic halide.[7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[5][7] For this compound, this enables the introduction of various aryl or heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki coupling of aminobromopyridines, based on protocols for structurally similar substrates.[7][8]

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A common and effective Pd(0) precatalyst.[9]
Ligand PPh₃ (Triphenylphosphine)Included as part of the catalyst complex.
Base K₃PO₄ (Potassium phosphate)A moderately strong base suitable for this coupling.[7]
Solvent System 1,4-Dioxane / H₂O (4:1 ratio)A common solvent mixture for Suzuki reactions.[7]
Temperature 85–95 °CTypical temperature range to ensure reaction completion.[7]
Reactant Ratio Arylboronic acid (1.2–1.5 equiv)A slight excess of the boronic acid is used.[9]
Expected Yield 75–90%Yields are generally moderate to good.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[9]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio.[7]

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by coupling amines with aryl halides.[4] This reaction is a powerful tool for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.[4][10]

Data Presentation: Buchwald-Hartwig Amination Conditions

The table below outlines a general set of conditions for the Buchwald-Hartwig amination of aminobromopyridines.

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common Pd(0) source.[11]
Ligand BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)A bulky, electron-rich phosphine ligand that facilitates the reaction.[11]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base is required.[9]
Solvent Toluene (anhydrous)Anhydrous conditions are critical for this reaction.[12]
Temperature 80–110 °CHeating is necessary to drive the reaction to completion.[12]
Reactant Ratio Amine (1.2 equiv)A slight excess of the coupling amine is typical.[9]
Expected Yield 80–95%This reaction often proceeds in high yield.[11]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on standard Buchwald-Hartwig conditions.[9][11]

Materials:

  • This compound (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Pd₂(dba)₃ (0.01–0.02 equiv)

  • (±)-BINAP (0.02–0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vessel

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.[9]

  • Add the this compound and the coupling amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues.[13]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.[13]

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is a reliable method for synthesizing substituted alkynes and requires both a palladium catalyst and a copper(I) co-catalyst.[9]

Data Presentation: Sonogashira Coupling Conditions

This table provides representative conditions for the Sonogashira coupling of aminobromopyridines.[9][12]

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂Both Pd(0) and Pd(II) precatalysts are effective.[9][13]
Co-catalyst CuI (Copper(I) iodide)Essential for the catalytic cycle.[9]
Base Et₃N (Triethylamine) or i-Pr₂NHActs as both the base and often as a co-solvent.[13]
Solvent THF or DMF (anhydrous)Anhydrous polar aprotic solvents are preferred.[9]
Temperature Room Temperature to 80 °CThe reaction can often proceed at mild temperatures.[13]
Reactant Ratio Terminal Alkyne (1.2 equiv)A small excess of the alkyne is used.[9]
Expected Yield 85–95%High yields are common for this reaction.[13]
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted from methods for similar bromopyridine substrates.[9][12]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.02–0.05 equiv)

  • Copper(I) iodide (CuI) (0.01–0.03 equiv)

  • Triethylamine (Et₃N) (2.0–3.0 equiv)

  • Anhydrous THF or DMF

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature while stirring.[9]

  • Stir the reaction at room temperature or heat to 70 °C if necessary. Monitor progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.[13]

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[13]

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction is a powerful tool for C-C bond formation and typically results in the trans isomer with high selectivity.[6]

Data Presentation: Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction.[3]

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (Palladium(II) acetate)A common and robust Pd(II) precatalyst.[12]
Ligand P(o-tolyl)₃ or NoneA phosphine ligand is often used, but ligandless conditions are possible.[13]
Base Et₃N (Triethylamine)An organic base is typically used.[12]
Solvent DMF (anhydrous)A polar aprotic solvent is preferred.[12]
Additive TBAB (Tetrabutylammonium bromide)Can improve reaction rates and yields.[15]
Temperature 100–130 °CHigher temperatures are generally required.[15]
Reactant Ratio Alkene (1.5 equiv)An excess of the alkene partner is used.[12]
Expected Yield 70–85%Yields are typically good.
Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01–0.02 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.6 equiv) (Optional)

  • Anhydrous DMF

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and TBAB (if used).

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.[12]

  • Seal the tube and heat the reaction mixture in an oil bath at 130 °C with stirring.[15]

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental Workflow start Start: Prepare Glassware (Oven-dried Schlenk flask) add_solids Add Solid Reagents (Substrate, Base, Catalyst, Ligand) start->add_solids inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) add_solids->inert_atm add_liquids Add Degassed Solvents and Liquid Reagents via Syringe inert_atm->add_liquids heat_stir Heat to Reaction Temp with Vigorous Stirring add_liquids->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat_stir->monitor workup Cool, Quench, and Perform Aqueous Work-up (Extraction) monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Typical workflow for a cross-coupling reaction.

Product Scaffolds

This diagram shows the structural transformation of this compound into various product scaffolds via different cross-coupling reactions.

Product Scaffolds SM This compound Suzuki_Product Suzuki Product (C-C Bond) SM->Suzuki_Product  Pd(0), Base + Ar-B(OH)₂ Sonogashira_Product Sonogashira Product (C-C Bond) SM->Sonogashira_Product  Pd(0), Cu(I), Base + R-C≡CH Heck_Product Heck Product (C-C Bond) SM->Heck_Product  Pd(0), Base + Alkene Buchwald_Product Buchwald Product (C-N Bond) SM->Buchwald_Product  Pd(0), Base + R₂NH

Caption: Product diversity from this compound.

References

Synthesis of Novel Pyridine Derivatives from 5-Amino-2-bromo-6-picoline: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine derivatives starting from the versatile building block, 5-Amino-2-bromo-6-picoline. The methodologies described herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a diverse range of substituents at the 2-position of the pyridine ring, providing access to a wide array of compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

Substituted aminopyridines are privileged scaffolds in drug discovery, known to interact with a variety of biological targets. The 2-aminopyridine motif, in particular, is a well-established "hinge-binding" element in numerous kinase inhibitors, mimicking the adenine core of ATP and anchoring the inhibitor within the ATP-binding pocket of the kinase. The strategic derivatization of this compound allows for the exploration of structure-activity relationships (SAR) by introducing various aryl, heteroaryl, alkyl, and alkynyl moieties. These modifications can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

This guide offers detailed protocols for the synthesis of various derivatives, quantitative data from analogous reactions to guide expectations, and visualizations of the synthetic pathways and experimental workflows to facilitate practical implementation in a research setting.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on protocols for structurally similar compounds. These data should serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Analogous System)

Data adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901885
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901889
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901882
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901888
52-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901878

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines (Representative Conditions)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11012
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10016
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene10018
4N-MethylanilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene11012

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes (Representative Conditions)

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NDMF806
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtTHF658
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile806
43-Ethynyl-1H-indolePd(PPh₃)₄ (5)CuI (5)Et₃NDMF9012

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-methylpyridin-3-amines

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N²-Substituted 6-Methylpyridine-2,5-diamines

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Add the amine to the flask.

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-6-methylpyridin-3-amines

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add anhydrous DMF and stir for 15 minutes.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound Arylboronic acid K₃PO₄ catalyst Add Pd(PPh₃)₄ start->catalyst solvent Add 1,4-Dioxane/H₂O catalyst->solvent heat Heat to 90°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter extract Extract with EtOAc filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure 5-Aryl-6-methyl- pyridin-3-amine purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition amine_complex [Ar-Pd(II)(Amine)(Br)L₂] pd_complex->amine_complex Amine amine_coordination Amine Coordination amido_complex Ar-Pd(II)(Amido)L₂ amine_complex->amido_complex Base deprotonation Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product reductive_elimination Reductive Elimination reagents Ar-Br + Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Signaling_Pathway_Inhibition cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response inhibitor Synthesized Pyridine Derivative (Kinase Inhibitor) inhibitor->inhibition

Caption: Inhibition of a kinase signaling pathway.

References

purification of 5-Amino-2-bromo-6-picoline derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 5-Amino-2-bromo-6-picoline Derivatives by Column Chromatography

Abstract

This document provides a comprehensive protocol for the purification of this compound and its derivatives using silica gel column chromatography. These compounds are valuable intermediates in pharmaceutical and agrochemical research. Due to the basic nature of the amino group, chromatographic purification on standard silica gel can be challenging, often resulting in poor separation and significant peak tailing. This protocol details a robust method that incorporates a basic modifier into the mobile phase to neutralize the acidic silanol groups of the stationary phase, ensuring high purity and good recovery. The procedure covers preliminary analysis by Thin Layer Chromatography (TLC), column preparation, sample loading, gradient elution, and post-purification analysis.

Introduction

This compound (5-bromo-6-methylpyridin-2-amine) and its analogues are important heterocyclic building blocks in organic synthesis. The purity of these intermediates is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredients. Crude synthetic products often contain unreacted starting materials, by-products, and other impurities that must be removed.

Column chromatography is a fundamental technique for purification. However, the basic amine functionality in these picoline derivatives interacts strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase.[1] This acid-base interaction can lead to irreversible adsorption, low recovery, and broad, tailing peaks, which diminishes separation efficiency.[1][2] To overcome this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase to deactivate the acidic sites on the silica, leading to improved peak shape and separation.[3][4][5] This application note provides a detailed, step-by-step protocol for the efficient purification of these compounds.

Experimental Protocol

This protocol is optimized for the purification of approximately 1 gram of crude this compound derivative. The scale can be adjusted by proportionally changing the column dimensions, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Chemicals:

    • Crude this compound derivative

    • Silica Gel (Stationary Phase), 60 Å, 230-400 mesh

    • Hexane or Petroleum Ether (Non-polar eluent component)

    • Ethyl Acetate (Polar eluent component)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Triethylamine (TEA, basic modifier)

    • Sand (acid-washed)

    • Cotton or Glass Wool

  • Equipment:

    • Glass chromatography column (2-4 cm diameter)

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Test tubes or flasks for fraction collection

    • Rotary evaporator

    • High vacuum pump

Preliminary Analysis by Thin Layer Chromatography (TLC)

Optimizing the solvent system is crucial for achieving good separation.[6] The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[7]

  • Sample Preparation: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Spot the solution onto a TLC plate.

  • Development: Develop several plates using different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate), with a constant small amount of TEA (e.g., 0.5-1%). Common starting ratios include 9:1, 8:2, and 7:3 (Hexane:EtOAc).

  • Visualization: Visualize the separated spots under a UV lamp.

  • Selection: Choose the solvent system that gives the best separation between the desired product and impurities, with the product Rf value in the 0.2-0.3 range.

Column Preparation (Slurry Packing Method)
  • Setup: Securely clamp the chromatography column in a vertical position in a fume hood.

  • Plug: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a ~1 cm layer of sand over the plug.[7]

  • Slurry: In a beaker, prepare a slurry by mixing the silica gel (typically 40-50 g for 1 g of crude product) with the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA).[7]

  • Packing: Pour the slurry into the column. Gently tap the side of the column to ensure an even, compact packing and to dislodge air bubbles.

  • Equilibration: Open the stopcock and drain the excess solvent until it reaches the top of the silica bed. Crucially, do not let the silica bed run dry. Add a final ~1 cm layer of sand on top of the silica to prevent disturbance when adding the eluent.[7]

Sample Loading (Dry Loading Method)

Dry loading is recommended for compounds that are not highly soluble in the initial mobile phase.

  • Adsorption: Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution.

  • Drying: Completely evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Loading: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the packed column, ensuring an even layer.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.[3]

  • Initial Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis (e.g., 95:5 Hexane/EtOAc + 0.5% TEA).

  • Gradient Increase: Gradually increase the proportion of the polar solvent (Ethyl Acetate). The gradient steepness depends on the separation difficulty. A shallow gradient provides better resolution.

  • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 15-20 mL per fraction).

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions per TLC plate for efficient analysis.

Product Isolation and Analysis
  • Combine Fractions: Combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.

  • Analysis: Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or by checking its melting point. Purity should typically be >98%.

Data Presentation

Effective purification relies on a systematic approach to solvent selection. The tables below summarize typical data obtained during the optimization and execution of this protocol.

Table 1: Example of TLC Solvent System Optimization for a this compound Derivative.

Trial Mobile Phase (Hexane:Ethyl Acetate + 0.5% TEA) Rf of Product Rf of Impurity 1 Rf of Impurity 2 Observations
1 95:5 0.10 0.15 0.05 Poor movement from baseline.
2 90:10 0.25 0.35 0.12 Good separation, ideal for starting column.
3 80:20 0.45 0.55 0.28 Good separation, but Rf is slightly high.

| 4 | 70:30 | 0.65 | 0.72 | 0.50 | Poor separation, compounds move too fast. |

Table 2: Typical Purification Results for 1.0 g of Crude Product.

Parameter Value
Crude Mass 1.0 g
Mass of Purified Product 0.85 g
Yield 85%
Purity (by HPLC) >98.5%

| Appearance | Off-white to light yellow solid |

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the purification protocol, from initial analysis to final product isolation.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Solvent Optimization) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Method) Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Analyze->Elute Adjust Gradient Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Product Pure Product Evap->Product

Caption: A flowchart of the column chromatography purification process.

Factors Influencing Separation Efficiency

The success of the purification is a balance of interactions between the analyte, the stationary phase, and the mobile phase.

G cluster_analyte Analyte Properties cluster_mobile Mobile Phase cluster_stationary Stationary Phase center Separation Efficiency Analyte_Pol Polarity Analyte_Pol->center Determines Retention Analyte_pKa pKa (Basicity) Analyte_pKa->center Interacts with Mobile_Pol Solvent Polarity (Gradient) Mobile_Pol->center Controls Elution Mobile_Mod Basic Modifier (e.g., TEA) Stationary_Acid Silanol Acidity Mobile_Mod->Stationary_Acid Neutralizes Stationary_Acid->center Affects Stationary_Part Particle Size Stationary_Part->center Affects Resolution

Caption: Key factors influencing chromatographic separation efficiency.

Troubleshooting

ProblemCommon Cause(s)Recommended Solution(s)
Peak Tailing Strong acid-base interaction between the basic amine and acidic silica gel.Increase the concentration of the basic modifier (e.g., 1-2% TEA or ammonia in methanol). Consider using deactivated silica or alumina as the stationary phase.[1][3][8]
Poor Separation The polarity of the eluent is not optimal. The column was packed improperly (channeling).Re-optimize the solvent system using TLC. Use a shallower gradient during elution for better resolution.[3] Ensure the column is packed evenly without air bubbles.
Low Recovery The compound is highly polar and adsorbs irreversibly to the silica. The compound is sensitive to acid and may have decomposed on the column.Flush the column with a highly polar solvent (e.g., 10% MeOH in DCM with 1% TEA).[5] Use a deactivated stationary phase or add a sufficient amount of basic modifier to the eluent.[3]
Product Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough, respectively.Adjust the mobile phase composition based on TLC results. If the product has an Rf > 0.4, decrease eluent polarity. If Rf < 0.1, increase eluent polarity.[5]

References

Application Notes and Protocols for the Derivatization of 5-Amino-2-bromo-6-picoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-bromo-6-picoline (also known as 5-Amino-2-bromo-6-methylpyridine) is a versatile heterocyclic building block crucial in the discovery and development of novel agrochemicals.[1][2] Its structure features three key reactive sites for derivatization: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and the pyridine ring nitrogen. This strategic arrangement of functional groups allows for extensive structural diversification, enabling the synthesis of extensive libraries of compounds for screening and the development of potent and selective fungicides, herbicides, and insecticides.[1][3][4] These application notes provide detailed protocols for key derivatization reactions of this compound, tailored for researchers in the agrochemical industry.

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the bromine-substituted position of the picoline ring and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids.[5] This reaction is fundamental in agrochemical design for linking the picoline core to other aromatic moieties, a common strategy for creating active ingredients like succinate dehydrogenase inhibitors (SDHIs).[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[6]

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])[6][7]

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 mixture)[3][7]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).[3][6]

  • Add the palladium catalyst (0.05 eq) to the mixture.[3]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).[7]

  • Heat the reaction mixture to 85-100°C and stir for 12-24 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]

  • Wash the organic layer sequentially with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally similar bromo-aminopyridines, providing a strong indication of expected performance.[6]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[6]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OH)₂ Base ReductElim Product Complex Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') ReductElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal

Suzuki-Miyaura catalytic cycle for C-C bond formation.

Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] This reaction allows for the coupling of the bromo-picoline with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles.[9] It is an indispensable tool for creating novel arylamines, a motif frequently found in biologically active agrochemicals.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[9][10]

  • Phosphine Ligand (e.g., BINAP or SPhos)[8][10]

  • Base (e.g., Sodium tert-butoxide [NaOᵗBu])[9][10]

  • Anhydrous solvent (e.g., Toluene or Dioxane)[10]

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a Schlenk tube or a sealed tube under an inert atmosphere (Argon or Nitrogen).[10]

  • To the tube, add this compound (1.0 eq), the amine (1.1-1.2 eq), the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.4-2.0 eq).[10]

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.[10] The reaction time can range from 4 to 24 hours and should be monitored by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.[10]

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and then brine.[10]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by evaporation under reduced pressure.[10]

  • Purify the crude product by column chromatography or recrystallization.[10]

Data Presentation: Typical Buchwald-Hartwig Reaction Components
ComponentExamplesRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that forms the active Pd(0) species.[11]
Ligand BINAP, DPPF, SPhos, XPhosStabilizes the Pd catalyst and facilitates oxidative addition and reductive elimination.[8]
Base NaOᵗBu, KOᵗBu, Cs₂CO₃, K₃PO₄Deprotonates the amine, facilitating its coordination to the palladium center.[11]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvent to facilitate the reaction.[10]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH AmidoComplex Palladium-Amido Complex (Ar-Pd(II)-NR₂)L₂ AmineCoord->AmidoComplex Base (-BH⁺X⁻) AmidoComplex->Pd0 Reductive Elimination Product Coupled Product (Ar-NR₂) AmidoComplex->Product ArX This compound (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->AmineCoord N_Acylation cluster_product reactant1 This compound plus1 + reactant2 Acyl Chloride (R-COCl) base Base (e.g., TEA) product N-Acylated Product cluster_reactants cluster_reactants cluster_reactants->product Solvent (e.g., DCM) Agrochemical_Workflow start Start: this compound synthesis Derivatization Reactions (Suzuki, Buchwald-Hartwig, Acylation, etc.) start->synthesis library Library of Novel Picoline Derivatives synthesis->library screening Primary Biological Screening (Fungicidal/Insecticidal/Herbicidal Activity) library->screening hit_id Hit Identification screening->hit_id inactive Inactive Compounds hit_id->inactive No Activity active Active Compounds (Hits) hit_id->active Desired Activity inactive->synthesis Further Derivatization optimization Lead Optimization (Structure-Activity Relationship Studies) active->optimization candidate New Agrochemical Candidate optimization->candidate

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 5-Amino-2-bromo-6-picoline.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Suzuki coupling of this compound?

Low yields with this substrate are common and typically stem from a combination of electronic, steric, and catalyst-related factors.

  • Catalyst Inhibition and Deactivation : The primary challenge arises from the substrate itself. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1][2][3] This coordination can inhibit or deactivate the catalyst, effectively halting or slowing the catalytic cycle.

  • Electronic Effects : The amino group is strongly electron-donating, which increases the electron density of the pyridine ring. This effect can decrease the reactivity of the carbon-bromine (C-Br) bond towards the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3][4]

  • Steric Hindrance : The methyl group at the 6-position (ortho to the bromine) introduces steric bulk. This hindrance can impede the approach of the bulky palladium catalyst to the C-Br bond, further slowing the oxidative addition step. For sterically demanding couplings, specialized bulky ligands are often required.[5][6][7]

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

Side ReactionDescriptionMinimization Strategies
Protodeboronation Hydrolysis of the boronic acid or ester back to the corresponding arene/heteroarene. This is often promoted by aqueous conditions, high temperatures, and certain bases.[1][3]Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[1]Run the reaction under anhydrous conditions.Use fresh, high-purity boronic acid.Minimize reaction time and temperature where possible.
Dehalogenation The bromo group on the picoline is replaced by a hydrogen atom, resulting in the formation of 5-amino-6-picoline. This can be caused by palladium hydride species in the reaction mixture.[2][3]Ensure solvents are anhydrous and free from potential hydride sources.[2]Screen different bases and solvents to find conditions that disfavor this pathway.[3]Optimize reaction time to avoid prolonged exposure of the starting material to the catalytic system.
Homocoupling The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[2][3]Thoroughly degas all solvents and reagents.Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[3]Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

Troubleshooting and Optimization Guide

If you are experiencing low yields, systematically evaluating each reaction parameter is crucial. The following workflow and suggestions can help diagnose and resolve common issues.

Troubleshooting Workflow

G start Low Yield or Reaction Failure check_sm Starting Material (SM) Consumed? start->check_sm sm_yes Yes side_reactions High Levels of Side Products? check_sm->side_reactions Yes sm_no No catalyst_issue Catalyst Deactivation or Low Reactivity check_sm->catalyst_issue No side_yes Yes protodeboronation Protodeboronation (Arene from Boronic Acid) side_reactions->protodeboronation Protodeboronation? dehalogenation Dehalogenation (H replaces Br on SM) side_reactions->dehalogenation Dehalogenation? homocoupling Homocoupling (Boronic Acid Dimer) side_reactions->homocoupling Homocoupling? side_no No (Product Degradation?) degradation Check Product Stability Lower Temperature Shorter Reaction Time side_reactions->degradation No solve_proto Use Pinacol Ester Anhydrous Conditions Shorter Reaction Time protodeboronation->solve_proto solve_dehalo Screen Bases/Solvents Optimize Temp/Time dehalogenation->solve_dehalo solve_homo Thoroughly Degas Ensure Inert Atmosphere homocoupling->solve_homo solve_catalyst Screen Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading Use Pre-catalyst (G3/G4) Screen Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Dioxane, Toluene) Increase Temperature catalyst_issue->solve_catalyst

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Parameter Optimization

1. Catalyst and Ligand Selection

The choice of ligand is the most critical parameter for this type of challenging substrate. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.

  • Recommendation : Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These are known to be highly effective for coupling electron-rich and sterically hindered heteroaryl halides.[1][3]

  • Ligands to Screen :

    • SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Catalyst Precursor : Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃. Modern pre-catalysts (e.g., SPhos Pd G3) can also provide a more active and stable catalytic species.[1]

Catalyst System (Pd Source / Ligand)Suitability for AminopyridinesKey Advantages
Pd(PPh₃)₄ Often low to moderate yield. Prone to failure with challenging substrates.Commercially available, easy to handle (Pd(0) source).
Pd(OAc)₂ / SPhos Highly Recommended . Frequently successful for electron-rich heteroaryl halides.[3]Promotes fast oxidative addition, overcomes catalyst inhibition.
Pd₂(dba)₃ / XPhos Highly Recommended . Excellent for sterically demanding couplings.High activity and stability, broad substrate scope.
Pd(dppf)Cl₂ Moderate. Can be effective but may be less active than Buchwald systems for this specific substrate.Good for a wide range of standard Suzuki couplings.

2. Base and Solvent Selection

The base and solvent system plays a crucial role in the transmetalation step and overall reaction rate.

  • Bases : Weaker inorganic bases are often preferred to minimize side reactions.

    • Recommended : K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) are frequently effective.[1][8]

    • To Screen : K₂CO₃ (Potassium Carbonate) can also be a viable option.

  • Solvents : Anhydrous, degassed solvents are essential.

    • Recommended : 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 4:1 or 5:1 ratio) to aid in dissolving the base.[2][8]

    • To Screen : Anhydrous DMF or THF can also be considered.[9]

3. Reaction Temperature and Monitoring

  • Temperature : These reactions typically require elevated temperatures, often in the range of 80–110 °C.[1] If the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Monitoring : Track the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[1][2] This helps to determine the optimal reaction time and identify if the reaction has stalled or if the product is degrading.

Recommended Experimental Protocol

This protocol serves as a robust starting point for the Suzuki coupling of this compound, employing a modern catalyst system.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid or Pinacol Ester (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (degassed, e.g., 5:1 v/v)

  • Schlenk flask or sealed vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.[10]

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[2]

  • Add the degassed solvent system (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 0.8 mL of water) via syringe.[3]

  • Heat the reaction mixture to 90–100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step may be failing. For this substrate, the initial Oxidative Addition is often the bottleneck.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_complex2 R¹-Pd(II)L₂-R² tm->pd2_complex2 re Reductive Elimination pd2_complex2->re re->pd0 product R¹-R² (Desired Product) re->product r1x R¹-X (this compound) r1x->oa r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base r2b->tm

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Palladium-Catalyzed Reactions of 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Amino-2-bromo-6-picoline in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and side reactions encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues, leading to improved reaction outcomes and yields.

Issue 1: Low or No Conversion of this compound

Question: My cross-coupling reaction with this compound is showing low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion is a frequent challenge and can stem from several factors related to the catalyst, reagents, and reaction conditions. The electronic properties of this compound, with its electron-donating amino and methyl groups and the coordinating pyridine nitrogen, can influence the catalytic cycle.

Troubleshooting Steps:

  • Catalyst Activity and Deactivation:

    • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen of your substrate can coordinate to the palladium center, leading to the formation of inactive catalyst complexes. The amino group can also contribute to this effect.

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1] Increasing the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial.

    • Oxidative Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Trace amounts of oxygen can lead to the formation of inactive Pd(II) species and ligand oxidation.

      • Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Palladium Black Formation: Precipitation of palladium black is a visual indicator of catalyst aggregation and deactivation, often caused by high temperatures or an incorrect ligand-to-metal ratio.

      • Solution: Lower the reaction temperature and ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively).

  • Reagent Quality and Stoichiometry:

    • Reagent Purity: Ensure the purity of all reagents, including the boronic acid/ester, amine, or alkyne, as impurities can poison the catalyst. Boronic acids are particularly susceptible to degradation via protodeboronation.

      • Solution: Use freshly purchased or purified reagents. The quality of the base is also critical; ensure it is anhydrous and of high purity.

    • Stoichiometry: Incorrect stoichiometry of the coupling partners or base can lead to incomplete conversion.

      • Solution: A slight excess of the boronic acid (1.1-1.5 equivalents) or other coupling partner is often beneficial. The amount of base is also crucial and typically ranges from 2 to 3 equivalents.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and catalyst stability.

      • Solution: For Suzuki couplings, a mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often effective to dissolve both the organic substrate and inorganic base. For Buchwald-Hartwig and Sonogashira reactions, anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred.

    • Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition and side reactions.

      • Solution: Optimize the reaction temperature. If you observe catalyst decomposition, try running the reaction at a lower temperature for a longer duration.

Issue 2: Significant Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side reactions with this compound and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling pathway. The most common include dehalogenation, homocoupling, and reactions involving the amino group.

Troubleshooting Common Side Reactions:

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 5-amino-6-picoline. This side reaction is often promoted by the presence of palladium-hydride (Pd-H) species.

    • Causes:

      • Bases: Strong alkoxide bases like NaOtBu or KOtBu can generate Pd-H species via β-hydride elimination, especially at higher temperatures.[1]

      • Solvents: Protic solvents (e.g., alcohols) or solvents that can act as a hydride source (e.g., DMF, especially with water) can contribute to dehalogenation.[1]

      • Reagents: Impurities in boronic acids or the amine itself in Buchwald-Hartwig aminations can sometimes be a source of hydrides.[1]

    • Solutions:

      • Ligand Selection: Use bulky, electron-rich phosphine ligands that accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[1]

      • Base Selection: Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, particularly in Suzuki couplings.

      • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and of high purity.

  • Homocoupling: This involves the coupling of two molecules of the same starting material. For Suzuki reactions, this can be the homocoupling of the boronic acid to form a biaryl byproduct. In Sonogashira couplings, the terminal alkyne can undergo homocoupling (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.

    • Causes:

      • Oxygen: The presence of oxygen is a primary driver for homocoupling.[2]

      • Copper Co-catalyst (in Sonogashira): The copper(I) co-catalyst can promote the oxidative homocoupling of the alkyne.

    • Solutions:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture.

      • Copper-Free Conditions: For Sonogashira couplings, consider using a copper-free protocol to minimize Glaser coupling.

      • Controlled Addition: Slow addition of the coupling partner can sometimes reduce the rate of homocoupling.

  • Competing N-Arylation (in Buchwald-Hartwig): The primary amino group on the picoline ring could potentially compete with the desired amine coupling partner, leading to oligomerization or other side products, although this is generally less favorable.

    • Solution: This is less common, but if suspected, protecting the amino group of this compound with a suitable protecting group (e.g., Boc) may be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of reaction conditions for palladium-catalyzed cross-coupling reactions with substrates structurally analogous to this compound. These can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-951585[3]
24-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-951582[3]
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)10012>95[4]
43-Chlorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)THF/H₂O (4:1)801878[5]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1102089[6]
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1001692[7]
3BenzylaminePd-PEPPSI-IPr (3)-K₃PO₄ (2.0)t-AmylOH1001285[8]
4N-MethylanilinePd(OAc)₂ (5)Xantphos (10)NaOtBu (1.25)Toluene1001875

Table 3: Sonogashira Coupling of Aminobromopyridines with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65690[9]
21-HeptynePd(OAc)₂ (2.5)CuI (5)i-Pr₂NH (3)DMF80888[9]
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene701295[9]
4Propargyl alcoholPd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2)DMF100392[1]

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar aminobromopyridine.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 v/v)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Sealed tube

Procedure:

  • In a glovebox, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos to a sealed tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of aminobromopyridines.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under nitrogen, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and Et₃N.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts in palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand solvent Add Degassed Solvent heating Heat & Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench & Extract monitoring->quench purify Column Chromatography quench->purify product Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Conversion? poisoning Catalyst Poisoning start->poisoning Yes purity Impure Reagents start->purity Yes solvent Suboptimal Solvent start->solvent Yes deactivation Oxidative Deactivation poisoning->deactivation aggregation Pd Black Formation deactivation->aggregation stoichiometry Incorrect Stoichiometry purity->stoichiometry temperature Incorrect Temperature solvent->temperature Side_Reactions cluster_side Potential Side Reactions main Pd-Catalyzed Cross-Coupling of This compound desired Desired Product main->desired Desired Pathway dehalogenation Dehalogenation main->dehalogenation Undesired homocoupling Homocoupling main->homocoupling Undesired catalyst_deact Catalyst Deactivation main->catalyst_deact Undesired

References

Technical Support Center: Optimizing Catalyst Loading for 5-Amino-2-bromo-6-picoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 5-Amino-2-bromo-6-picoline.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on optimizing palladium catalyst loading.

Problem 1: Low or No Product Yield

Low or no yield is a frequent challenge, often stemming from issues with the catalyst's activity or stability.

Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation The amino group on the picoline ring can coordinate with the palladium catalyst, inhibiting its activity.[1][2][3] To mitigate this, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center.[1][4] A modest increase in catalyst loading, for instance from 1-2 mol% to 3-5 mol%, may also overcome partial inhibition.[4]
Inefficient Oxidative Addition The C-Br bond on the electron-rich this compound may exhibit reduced reactivity, leading to a slow oxidative addition step.[1] Consider screening different palladium precatalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[1] Increasing the reaction temperature may also improve the rate of oxidative addition.[1]
Poor Catalyst Quality or Inactive Catalyst The palladium catalyst may have degraded due to improper storage or handling. Ensure the catalyst is of high quality and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure your reaction conditions effectively reduce it to the active Pd(0) species.[3]
Inadequate Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure that all solvents are thoroughly degassed and that the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[1][5]

Problem 2: Significant Side Product Formation

The formation of byproducts can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.

Side Product Possible Causes & Solutions
Homocoupling of the Coupling Partner This side reaction is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and solvents is crucial.[1] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[4][5]
Protodeboronation (in Suzuki Coupling) This involves the cleavage of the carbon-boron bond of the boronic acid or ester coupling partner.[2][4] To minimize this, use anhydrous solvents and consider more stable boronic esters like pinacol esters.[1][4] The choice of a milder base may also reduce the rate of protodeboronation.[4]
Hydrodehalogenation (Debromination) The formation of 5-Amino-6-picoline is a common side reaction resulting from the reaction of the palladium-aryl intermediate with a hydride source.[5] Avoid hydride-donating solvents and consider using non-protic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

Problem 3: Catalyst Turns Black (Palladium Black Formation)

The precipitation of palladium black indicates catalyst decomposition and a loss of catalytic activity.

Possible Cause Suggested Solution
Insufficient Ligand to Stabilize Pd(0) The ligand-to-palladium ratio may be too low to maintain the stability of the active Pd(0) species.[2] A slight increase in the ligand-to-palladium ratio can help.
High Reaction Temperature Elevated temperatures can accelerate catalyst decomposition.[2] Consider lowering the reaction temperature.
Use of a More Robust Ligand Sterically hindered and electron-rich ligands, such as Buchwald-type biarylphosphine ligands, can form more stable palladium complexes that are less prone to decomposition.[2]
Impurities in Reagents or Solvents Trace impurities can poison the catalyst.[6] Ensure all reagents are of high purity and use anhydrous, degassed solvents.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for the cross-coupling of this compound?

For challenging substrates like this compound, a typical starting catalyst loading is between 1 to 5 mol%.[3][5] It is often advisable to begin with a higher loading within this range (e.g., 2-5 mol%) to ensure the reaction proceeds.[3] Once a reliable yield is achieved, you can systematically reduce the catalyst loading to optimize for cost-effectiveness and minimize residual palladium in the final product.[3][7]

Q2: Which palladium-catalyzed cross-coupling reactions are suitable for this compound?

Several cross-coupling reactions can be effectively applied to this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2][4][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[9][10][11]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[12][13][14][15]

Q3: How does the amino group on the picoline ring affect the cross-coupling reaction?

The primary amino group at the 2-position can present challenges. Its basic nature allows it to coordinate to the palladium center, which can inhibit or deactivate the catalyst.[1][2][3] Furthermore, as an electron-donating group, it increases the electron density of the pyridine ring, which can make the oxidative addition of the palladium catalyst to the C-Br bond more difficult.[3]

Q4: When should I consider using a pre-formed palladium catalyst?

Pre-formed palladium catalysts, particularly palladacycle precatalysts, can be beneficial for challenging substrates.[3] They are often more stable and can provide more consistent and sustained catalytic activity, which can be advantageous when dealing with potentially inhibiting substrates like this compound.[3][6]

Data Presentation

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of Amino-Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O9012Low to Moderate
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)THF8012Good to Excellent[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018Good

Table 2: Conditions for Sonogashira Coupling of Amino-Bromopyridines

Catalyst (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5), CuI (5)Et₃NDMF1003Up to 96%[12]
Pd(PPh₃)₄ (2-5)CuI (4-10)TriethylamineTHF or DMFRT - 60VariesGood

Table 3: Conditions for Buchwald-Hartwig Amination of Bromoquinolines/Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene80 - 110
Pd(OAc)₂ (1-5)BINAPCs₂CO₃Toluene110

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (variable mol%)

  • Ligand (e.g., XPhos) (typically in a 1:2 Pd:Ligand ratio)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, base, and arylboronic acid.

  • Add this compound to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

To optimize catalyst loading, a series of parallel reactions should be conducted where the mol% of the palladium catalyst is systematically varied (e.g., 5%, 2%, 1%, 0.5%).

Visualizations

experimental_workflow reagents Combine Reagents: This compound, Coupling Partner, Base atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->atmosphere 1. solvent Add Degassed Anhydrous Solvent atmosphere->solvent 2. catalyst Add Catalyst & Ligand solvent->catalyst 3. heat Heat to Desired Temperature catalyst->heat 4. monitor Monitor Reaction (TLC / LC-MS) heat->monitor 5. workup Workup: Quench, Extract monitor->workup 6. purify Purify Product (Chromatography) workup->purify 7.

Caption: Experimental workflow for cross-coupling reactions.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Catalyst Inhibition / Deactivation start->cause1 cause2 Inefficient Oxidative Addition start->cause2 cause3 Poor Catalyst Quality start->cause3 cause4 Side Reactions (e.g., Homocoupling) start->cause4 sol1 Use Bulky, Electron-Rich Ligands (SPhos, XPhos) cause1->sol1 sol2 Increase Catalyst Loading (3-5 mol%) cause1->sol2 cause2->sol1 sol3 Increase Reaction Temperature cause2->sol3 sol4 Ensure High Purity of Reagents cause3->sol4 sol5 Thoroughly Degas Solvents cause4->sol5

References

preventing dehalogenation of 5-Amino-2-bromo-6-picoline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Amino-2-bromo-6-picoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this compound in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the picoline ring is replaced by a hydrogen atom, leading to the formation of 5-amino-6-methylpyridine. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate during purification.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is often initiated by the formation of a palladium-hydride (Pd-H) species. This can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride sources.

  • Reagents: Some reagents, such as boronic acids in Suzuki coupling, may contain trace impurities that can generate hydrides.

  • Ligands: Certain phosphine ligands, in combination with specific bases and high temperatures, can promote the formation of Pd-H species.

Q3: How does the amino group in this compound affect dehalogenation?

A3: The electron-donating amino group increases the electron density of the pyridine ring, making the C-Br bond more susceptible to oxidative addition to the palladium catalyst. While this can be beneficial for the desired coupling reaction, the amino group can also coordinate to the palladium center, potentially influencing the reaction pathway and, in some cases, promoting side reactions like dehalogenation, especially if the amino group is unprotected.

Q4: Is it necessary to protect the amino group of this compound before performing cross-coupling reactions?

A4: Protecting the amino group is a common and often effective strategy to prevent dehalogenation and other side reactions.[1][2] Protection, for example as an acetamide or a tert-butoxycarbonyl (Boc) carbamate, can prevent the amino group from interfering with the catalytic cycle. However, with careful optimization of reaction conditions (catalyst, ligand, base, and temperature), successful couplings can often be achieved without protection.

Troubleshooting Guides

Issue 1: Significant formation of the dehalogenated byproduct (5-amino-6-methylpyridine) is observed.
Possible Cause Recommended Solution
Inappropriate Base Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress closely and use the minimum temperature required for a reasonable reaction rate.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
Presence of Hydride Sources Use anhydrous and degassed solvents. Ensure all glassware is thoroughly dried.
Unprotected Amino Group Protect the amino group as an acetamide or a Boc-carbamate.
Issue 2: Low or no yield of the desired cross-coupling product.
Possible Cause Recommended Solution
Catalyst Inhibition The amino group of the substrate may be coordinating to the palladium catalyst, inhibiting its activity. Consider protecting the amino group. Alternatively, using bulky ligands can sometimes mitigate this inhibition.
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
Poor Solubility of Reagents Choose a solvent system that ensures the solubility of all components (substrate, coupling partner, base, and catalyst). A mixture of an aprotic solvent (e.g., dioxane, toluene) and water is often used in Suzuki reactions.
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some couplings with heteroaryl halides can be sluggish.

Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling

The following table summarizes the impact of different catalysts and bases on the yield of Suzuki coupling reactions with structurally similar aminobromopyridines. This data can serve as a guide for optimizing reactions with this compound to minimize dehalogenation.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Dehalogenation RiskReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9580-88Low to Moderate[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110HighLow[3]
Pd-PEPPSI-IPrIPrK₂CO₃THF60-80HighLow[3]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110HighLow

Yields are based on reactions with analogous aminobromopyridines and may vary for this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation (Unprotected Amine)

This protocol is optimized to reduce the dehalogenation of this compound by using a mild base and a bulky phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Boc Protection of this compound

This protocol describes the protection of the amino group with a tert-butoxycarbonyl (Boc) group.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Deprotection of N-Boc-5-amino-2-bromo-6-picoline

This protocol describes the removal of the Boc protecting group under acidic conditions.[4][5]

Materials:

  • N-Boc-5-amino-2-bromo-6-picoline (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0 °C.

  • Add TFA dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

Visualizations

Dehalogenation_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Intermediate Ar-Pd(II)(Br)L_n Oxidative_Addition->Intermediate Desired_Coupling Desired Cross-Coupling (e.g., Suzuki) Intermediate->Desired_Coupling Transmetalation & Reductive Elimination Pd-H_Species Pd-H Species Intermediate->Pd-H_Species Reaction with Hydride Source Final_Product Desired Product Desired_Coupling->Final_Product Dehalogenation Dehalogenation Byproduct Dehalogenated Byproduct Dehalogenation->Byproduct Coupling_Partner Coupling Partner (e.g., ArB(OH)2) Coupling_Partner->Desired_Coupling Hydride_Source Hydride Source (e.g., Base, Solvent) Hydride_Source->Pd-H_Species Pd-H_Species->Dehalogenation Reductive Elimination

Caption: Competing pathways of cross-coupling versus dehalogenation.

Troubleshooting_Workflow Start High Dehalogenation Observed? Base Using Strong Alkoxide Base? Start->Base Yes Solvent Using Protic or 'Wet' Solvent? Base->Solvent No Sol_Base Switch to K₃PO₄ or Cs₂CO₃ Base->Sol_Base Yes Ligand Using PPh₃ or Similar Ligand? Solvent->Ligand No Sol_Solvent Use Anhydrous, Aprotic Solvent Solvent->Sol_Solvent Yes Temperature Reaction Temp > 100°C? Ligand->Temperature No Sol_Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Ligand->Sol_Ligand Yes Protection Amino Group Unprotected? Temperature->Protection No Sol_Temp Lower Reaction Temperature Temperature->Sol_Temp Yes Sol_Protection Protect Amino Group (Boc or Acetyl) Protection->Sol_Protection Yes End Problem Resolved Protection->End No Sol_Base->End Sol_Solvent->End Sol_Ligand->End Sol_Temp->End Sol_Protection->End

Caption: Troubleshooting workflow for dehalogenation issues.

References

impact of base selection on the outcome of 5-Amino-2-bromo-6-picoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-bromo-6-picoline. The following information is designed to address common issues encountered during chemical reactions, with a focus on the critical role of base selection in the outcome of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The most frequent transformations are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the synthesis of carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules in medicinal chemistry and materials science.

Q2: Why is base selection so critical in reactions with this substrate?

A2: The choice of base is crucial for several reasons. In Suzuki-Miyaura reactions, the base is required to activate the boronic acid for the transmetalation step.[1] In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile.[2] For a substrate like this compound, which contains both a pyridine nitrogen and an amino group, the base can also influence catalyst activity and stability. The lone pairs on the nitrogen atoms can coordinate with the palladium catalyst, potentially leading to inhibition.[3] An appropriate base can mitigate these effects and prevent side reactions.

Q3: Can the amino group of this compound interfere with the reaction?

A3: Yes, the unprotected amino group can pose challenges. Its basicity and nucleophilicity can lead to catalyst inhibition or undesired side reactions.[3] In some cases, protecting the amino group as an amide can lead to more consistent results, as demonstrated in studies with analogous compounds.[4] However, with the appropriate choice of ligands and base, direct coupling on the unprotected amine is often achievable.

Q4: What are the typical signs of a failed or low-yielding reaction?

A4: Common indicators of a problematic reaction include the incomplete consumption of starting materials (as observed by TLC or LC-MS), the formation of significant side products, or a dark, tarry reaction mixture which can suggest catalyst decomposition. Side products can include homocoupling of the boronic acid or dehalogenation of the starting material.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Ineffective Base The choice of base is critical. For substrates similar to this compound, inorganic bases are often effective. Consider screening bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal performance.[5]
Catalyst Inhibition The pyridine and amino nitrogens can inhibit the palladium catalyst.[3] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.
Inefficient Oxidative Addition The C-Br bond may be less reactive due to the electron-donating amino group. Increase the reaction temperature (typically 80-110 °C) or switch to a more active catalyst system.
Poor Solvent Choice Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[4] Ensure solvents are anhydrous and have been properly degassed to remove oxygen.
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Hydrodehalogenation This side reaction replaces the bromine with a hydrogen. Use a bulky ligand to disfavor β-hydride elimination. A less aggressive base or lower reaction temperature might also reduce this side reaction.
Homocoupling Homocoupling of the starting materials can occur. Ensure the reaction is thoroughly degassed to remove oxygen.
Decomposition of Starting Material Strong bases can sometimes lead to the decomposition of sensitive substrates.[6] If this is suspected, consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures.

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields of a 5-Amino-2-bromopicoline Analog

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O85-95>15Moderate to Good
Na₂CO₃Pd(PPh₃)₄1,4-Dioxane/H₂OReflux8Yields vary by substrate
Cs₂CO₃Pd(OAc)₂/X-PhosToluene or DMF100VariesOften high yields for aminations

Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[4]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of challenging aryl bromides and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the chosen base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add a high-boiling, non-coordinating solvent such as toluene or dioxane.

  • Reaction: Heat the reaction to 80-110 °C and monitor its progress.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 1.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify

Caption: A general experimental workflow for cross-coupling reactions.

G start Low or No Product Formation check_base Is the Base Appropriate and Active? start->check_base change_base Screen Alternative Bases (K3PO4, Cs2CO3, NaOtBu) check_base->change_base No check_catalyst Is the Catalyst System Optimal? check_base->check_catalyst Yes change_base->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_reagents Are Reagents and Solvents Pure and Degassed? check_catalyst->check_reagents Yes increase_temp Increase Reaction Temperature change_ligand->increase_temp increase_temp->check_reagents purify_reagents Purify/Dry Reagents and Solvents Thoroughly Degas Solvents check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes purify_reagents->success

Caption: A troubleshooting guide for optimizing reaction outcomes.

References

managing the air and moisture sensitivity of 5-Amino-2-bromo-6-picoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-bromo-6-picoline. The following information addresses common challenges related to its air and moisture sensitivity in various chemical reactions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] To prevent degradation from exposure to air and moisture, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][2] The recommended storage temperature is room temperature.[1]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

Q3: How should I handle spills of this compound?

A3: In the event of a spill, you should first ensure the area is well-ventilated and eliminate any sources of ignition.[3][5] Wearing your full PPE, collect the spilled solid using spark-proof tools and place it into a suitable, closed container for disposal.[5] Avoid creating dust.[4] The spill area should then be cleaned thoroughly.

Reaction Troubleshooting

Q4: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A4: Low yields in Suzuki-Miyaura couplings involving aminopyridine substrates like this compound can be attributed to several factors:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[6][7]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen, which can cause its degradation and a loss of catalytic activity.[6][8]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[6][8]

  • Side Reactions: Protodebromination (loss of the bromine atom) can occur, especially in the presence of trace amounts of water or at elevated temperatures.[8]

Q5: What are common side products in Buchwald-Hartwig amination reactions with this substrate, and how can I minimize them?

A5: In Buchwald-Hartwig amination reactions, potential side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen) and the formation of undesired isomers. To minimize these:

  • Optimize Ligand and Base: The choice of phosphine ligand and base is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step.[9] Weaker bases may be necessary to avoid degradation of sensitive starting materials.

  • Control Reaction Temperature: Excessive heat can lead to decomposition and the formation of byproducts.[8] Running the reaction at the lowest effective temperature is advisable.

  • Ensure Inert Atmosphere: Rigorous exclusion of air and moisture is crucial to prevent catalyst deactivation and unwanted side reactions.[8][10]

Troubleshooting Guides

Troubleshooting Low Yield in Cross-Coupling Reactions
Symptom Possible Cause Recommended Solution Citations
Low to No Product Formation Inactive or deactivated palladium catalyst.Use a pre-catalyst or ensure rigorous degassing to protect the active Pd(0) species. Consider using bulky, electron-rich phosphine ligands to stabilize the catalyst.[6][7]
Suboptimal base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene). Ensure the base is fresh, dry, and finely powdered.[7][8]
Insufficient reaction temperature.Gradually increase the reaction temperature, but monitor for decomposition.[6]
Significant Starting Material Remaining Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.[9]
Poor solubility of reagents.Choose a solvent system in which all components are soluble at the reaction temperature.[6]
Formation of Side Products (e.g., Protodebromination) Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure all glassware is oven-dried.[8]
Non-optimal ligand or base.Experiment with different ligands or switch to a milder base.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).[11][12]

  • Reagent Preparation: To the Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[13]

  • Inerting the Flask: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[13][14]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand, if required.[7] Add the degassed solvent(s) via syringe.[8][13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][8]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][15]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8]

General Protocol for Buchwald-Hartwig Amination under Inert Atmosphere
  • Glassware and Reagent Setup: In an oven-dried Schlenk flask inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).[8][9]

  • Addition of Starting Materials: To the flask, add this compound (1.0 equiv.).

  • Inerting and Solvent Addition: If not using a glovebox, seal the flask and evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[16]

  • Amine Addition: Add the amine coupling partner (1.1-1.3 equiv.) via syringe.[8]

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.[16]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.[9] Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[9]

Visualizations

Experimental_Workflow Experimental Workflow for Air-Sensitive Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Work-up & Purification prep_glass Oven-Dry Glassware cool_inert Cool Under Inert Gas prep_glass->cool_inert add_solids Add Solids to Flask cool_inert->add_solids prep_reagents Weigh Reagents inert_cycle Evacuate/Backfill Cycle (3x) add_solids->inert_cycle add_solvent Add Degassed Solvent inert_cycle->add_solvent add_catalyst Add Catalyst/Ligand add_solvent->add_catalyst heat_stir Heat and Stir add_catalyst->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench Cool and Quench monitor->quench extract Extract with Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_ii Ar-Pd(II)(Br)L_n pd0->pd_ii Ar-Br ox_add Oxidative Addition (Ar-Br) pd_ii_r Ar-Pd(II)(R)L_n pd_ii->pd_ii_r R-B(OR)₂ transmetal Transmetalation (R-B(OR)₂ + Base) product Ar-R pd_ii_r->product red_elim Reductive Elimination product->pd0 Regeneration Troubleshooting_Tree Troubleshooting Low Yield start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are conditions optimal? check_catalyst->check_conditions Active catalyst_no No: Use precatalyst or improve inert atmosphere. check_catalyst->catalyst_no Inactive check_sm Is starting material consumed? check_conditions->check_sm Optimal conditions_no No: Screen bases, solvents, and temperature. check_conditions->conditions_no Suboptimal sm_no No: Increase time/temp or check solubility. check_sm->sm_no No sm_yes Yes: Side reactions likely. Check for protodebromination. check_sm->sm_yes Yes catalyst_yes Yes conditions_yes Yes

References

Technical Support Center: Cross-Coupling Reactions with 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding alternative catalysts for cross-coupling reactions involving 5-Amino-2-bromo-6-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from its electronic and structural properties. The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to deactivation. Additionally, the amino group is a potential site for undesired side reactions and can also influence the electronic nature of the pyridine ring, affecting its reactivity in catalytic cycles.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are some common causes and solutions?

A2: Low yields in Suzuki-Miyaura couplings with this substrate are often due to catalyst inhibition, incomplete reaction, or side reactions like protodebromination. To address this, consider screening different palladium catalysts, ligands, bases, and solvents. For instance, using bulky, electron-rich phosphine ligands can promote the desired reaction pathway. It's also crucial to ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.

Q3: Can I use nickel or copper catalysts for cross-coupling with this compound as a more cost-effective alternative to palladium?

A3: Yes, both nickel and copper catalysts are viable alternatives to palladium for cross-coupling reactions. Nickel catalysts, in particular, have shown promise for coupling with heteroaromatic halides. Copper-catalyzed reactions, such as the Ullmann condensation, can also be effective for forming carbon-nitrogen or carbon-oxygen bonds. However, reaction conditions will need to be optimized for your specific substrate.

Q4: How do I choose the right ligand for my palladium-catalyzed cross-coupling reaction with this substrate?

A4: The choice of ligand is critical for a successful cross-coupling reaction. For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium center and facilitate the reductive elimination step of the catalytic cycle. Examples of such ligands include tri-tert-butylphosphine, SPhos, and XPhos.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst deactivation by the pyridine nitrogen or amino group.- Use a catalyst system known for its high stability and activity with heteroaromatic substrates. - Increase catalyst loading. - Screen different ligands, especially bulky, electron-rich phosphine ligands.
Incorrect choice of base or solvent.- Screen a variety of bases (e.g., K3PO4, Cs2CO3, K2CO3). - Choose a solvent appropriate for the reaction temperature and solubility of reagents (e.g., dioxane, toluene, DMF).
Significant Side Product Formation (e.g., Homocoupling, Protodebromination) Suboptimal reaction conditions or catalyst system.- Lower the reaction temperature. - Use a catalyst system that favors the desired cross-coupling pathway. - Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative side reactions.
Difficulty in Product Purification Contamination with residual catalyst or byproducts.- Employ purification techniques such as column chromatography or recrystallization. - Consider using a scavenger resin to remove residual palladium.

Alternative Catalyst Systems: Performance Data

The following table summarizes the performance of various alternative catalyst systems for Suzuki-Miyaura coupling with substrates similar to this compound.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2SPhosK3PO41,4-Dioxane/H2O1001285-95
Pd2(dba)3XPhosK3PO4Toluene1101680-90
NiCl2(dppp)-K3PO4DMF802475-85
CuIPhenanthrolineCs2CO3DMF1202470-80

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K3PO4, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling A Reagent Preparation (Substrate, Boronic Acid, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Catalyst & Ligand Addition B->C D Solvent Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC, LC-MS) E->F G Workup (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: A generalized workflow for a typical cross-coupling experiment.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen alternative catalysts/ligands Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize base, solvent, temperature Check_Conditions->Solution_Conditions No Solution_Reagents Purify/dry reagents Check_Reagents->Solution_Reagents No

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Amino-2-bromo-6-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of pharmacologically relevant molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This guide provides a comparative analysis of ¹H and ¹³C NMR data for derivatives of 5-Amino-2-bromo-6-picoline, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public spectral data for 5-Amino-2-bromo-6-methylpyridine, this guide leverages data from its closely related isomers to provide valuable comparative insights.

Comparative ¹H and ¹³C NMR Data

The precise chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In the case of substituted picolines, the positions of the amino, bromo, and methyl groups dramatically influence the spectral data. Below is a compilation of available ¹H and ¹³C NMR data for isomers of the target compound, which serves as a valuable reference for researchers working with similar structures.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of this compound Isomers

CompoundH-3H-4H-5-CH₃-NH₂SolventSpectrometer Frequency (MHz)
2-Amino-5-bromo-6-methylpyridine6.41 (d, J=8.4 Hz)7.22 (d, J=8.4 Hz)-2.364.46 (br s)CDCl₃Not Specified
2-Amino-5-bromo-4-methylpyridine6.406 (s)--2.2774.481 (s)CDCl₃Not Specified
3-Amino-2-bromo-6-methylpyridine-7.1 (d, J=8.0 Hz)6.5 (d, J=8.0 Hz)2.43.8 (br s)CDCl₃Not Specified

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of a this compound Isomer

CompoundC-2C-3C-4C-5C-6-CH₃SolventSpectrometer Frequency (MHz)
2-Amino-5-bromo-6-methylpyridine158.1109.8141.2108.2148.524.1CDCl₃Not Specified

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous experimental execution. The following protocols are representative of the general procedures employed for the analysis of aminobromopicoline derivatives.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the picoline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the spectral regions of interest.

  • Internal Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate calibration of the chemical shift scale.

  • Filtration: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.

  • ¹H NMR: Proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are required to obtain a good quality spectrum.

Logical Workflow for NMR Analysis

The process of analyzing a novel compound by NMR follows a structured workflow, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Picoline Derivative Mix Dissolution & Filtration Compound->Mix Solvent Deuterated Solvent Solvent->Mix NMR_Tube Prepared NMR Sample Mix->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FID Raw FID Data Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed NMR Spectra Processing->Spectrum Analysis Peak Picking, Integration, Coupling Constant Analysis Spectrum->Analysis Structure Structure Elucidation/Verification Analysis->Structure

A Predictive Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, and a thorough understanding of fragmentation patterns is key to accurate interpretation. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Amino-2-bromo-6-picoline. Due to a lack of publicly available experimental data for this specific compound, this guide compares its predicted fragmentation to the established patterns of related chemical moieties, providing a robust theoretical framework for analysis.

The molecular structure of this compound (C₆H₇BrN₂) incorporates a pyridine ring, an amino group, a bromine atom, and a methyl group. Its monoisotopic mass is 185.979 g/mol .[1] The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is expected to produce distinctive M+ and M+2 peaks. The presence of two nitrogen atoms dictates an odd nominal molecular mass, adhering to the Nitrogen Rule.[2]

Comparative Analysis of Predicted Fragmentation

The fragmentation of this compound is anticipated to be driven by the relative stabilities of the resulting fragment ions. The table below outlines the predicted fragmentation pathways and compares them to the general fragmentation behavior of aromatic amines and alkyl halides.

Analyte Predicted Molecular Ion (m/z) Primary Fragmentation Pathways Key Fragment Ions (m/z) and Proposed Structures
This compound 186/188 (M⁺/M+2⁺)- α-cleavage of the methyl group- Loss of a bromine radical- Ring fragmentation via loss of HCN171/173 : [C₅H₄BrN₂]⁺ (Loss of •CH₃)107 : [C₆H₇N₂]⁺ (Loss of •Br)159/161 : [C₅H₆BrN]⁺ (Loss of HCN)
Alternative: 2-Amino-5-bromopyridine 172/174 (M⁺/M+2⁺)- Loss of a bromine radical- Ring fragmentation via loss of HCN93 : [C₅H₅N₂]⁺ (Loss of •Br)145/147 : [C₄H₄BrN]⁺ (Loss of HCN)
General Aromatic Amines Typically a strong molecular ion peak.α-cleavage of substituents on the aromatic ring or amino group is a common pathway.[2]Fragment ions resulting from the loss of small radicals or neutral molecules.
General Alkyl Halides Molecular ion peak may be weak. Isotopic pattern for Cl or Br is a key feature.Cleavage of the carbon-halogen bond is a dominant fragmentation pathway.[3] Alpha-cleavage (cleavage of the bond adjacent to the halogen-bearing carbon) is also common.[3][M-X]⁺ (where X is the halogen).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To acquire a mass spectrum of this compound, the following general protocol for EI-MS would be employed:

  • Sample Introduction: The purified solid compound is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and introduced into the instrument via a direct insertion probe or after separation using a gas chromatograph.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, more stable charged ions and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizing the Fragmentation Pathway

The logical flow of the predicted fragmentation of this compound can be visualized as follows:

G Predicted Fragmentation of this compound cluster_products Primary Fragments M Molecular Ion (M+•) C₆H₇BrN₂ m/z 186/188 F1 [M-CH₃]⁺ C₅H₄BrN₂ m/z 171/173 M->F1 - •CH₃ F2 [M-Br]⁺ C₆H₇N₂ m/z 107 M->F2 - •Br F3 [M-HCN]⁺• C₅H₆BrN m/z 159/161 M->F3 - HCN

Caption: Predicted fragmentation pathways for this compound in EI-MS.

References

comparing the efficacy of different palladium catalysts for 5-Amino-2-bromo-6-picoline coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for 5-Amino-2-bromo-6-picoline Coupling Reactions

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The versatile scaffold, this compound (also known as 3-Amino-6-bromo-2-methylpyridine), serves as a critical building block for a multitude of pharmaceutical and materials science applications. Its derivatization largely relies on palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is paramount as it dictates the reaction's efficiency, selectivity, and substrate scope.

This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of this compound and its close analogs. The information is supported by experimental data to facilitate catalyst selection and methods development.

Data Presentation: Comparing Catalyst Efficacy

The efficacy of different palladium catalyst systems is highly dependent on the specific coupling reaction. The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions, providing a structured overview for easy comparison.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines with Arylboronic Acids

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For aminobromopyridines, this reaction introduces aryl or heteroaryl substituents.

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OArylboronic acid9016~85-955[1][2]
Pd(dppf)Cl₂dppfK₂CO₃DMEArylboronic acid8012~80-903[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OArylboronic acid10012High2[3][4]

Table 2: Buchwald-Hartwig Amination of Aminobromopyridines

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, coupling aryl halides with a wide range of amines.[4][5][6]

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
Pd(OAc)₂BINAPNaOtBuTolueneAniline10018~70-852[1]
Pd₂(dba)₃XPhosK₂CO₃t-BuOHAlkyl amine11012~75-902[1][4]
RuPhos PrecatalystRuPhosLiHMDSTolueneSecondary amine10016832[7]
SPhos PrecatalystSPhosLiHMDSTolueneSecondary amine10016762[7]

Table 3: Heck Coupling of Aminobromopyridines with Alkenes

The Heck reaction facilitates the formation of C-C bonds by coupling aryl halides with alkenes.

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
Pd(OAc)₂NoneEt₃NDMFStyrene1302Good1[1]
Pd(OAc)₂P(o-tol)₃Et₃NDMFAcrylate1004~70-802[8]
Pd/C (3%)NoneK₂CO₃H₂O/EtOHAcrylic acid1002.5~853[9]

Table 4: Sonogashira Coupling of Aminobromopyridines with Terminal Alkynes

The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[10][11]

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)Reference
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NPhenylacetylene606~80-902[1][10]
Pd(CF₃COO)₂PPh₃CuIEt₃NTerminal alkyne1003High2.5[1]
Pd@Fe-MOF-ILNoneNoneDABCODMF1001950.15[12]

Mandatory Visualizations

Experimental Workflow and Catalytic Cycle

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for a cross-coupling reaction and a simplified catalytic cycle for a Suzuki-Miyaura reaction.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture (e.g., N2 sparging) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (e.g., Chromatography) J->K

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdi R-Pd(II)-X L_n pd0->pdi Oxidative Addition (R-X) pdii R-Pd(II)-R' L_n pdi->pdii Transmetalation (R'-B(OR)2) pdii->pd0 Reductive Elimination (R-R') Product Coupled Product (R-R') RX Aryl Halide (R-X) Boronic Boronic Acid (R'-B(OR)2)

References

A Comparative Guide to a New Synthetic Route for Substituted Pyridines Using 5-Amino-2-bromo-6-picoline

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted pyridines is a critical endeavor in medicinal chemistry and materials science, given the prevalence of the pyridine scaffold in numerous pharmaceuticals and functional materials.[1][2] This guide presents a validation of a modern and versatile synthetic route to a variety of substituted pyridines starting from the common building block, 5-Amino-2-bromo-6-picoline. This new approach, centered on palladium-catalyzed cross-coupling reactions, offers significant advantages in flexibility and efficiency over classical condensation methods.

This document provides an objective comparison of this new route with traditional alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

A New Synthetic Route: Palladium-Catalyzed Cross-Coupling

This compound is an ideal starting material, featuring two distinct functional handles: an amino group and a bromine atom. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This strategy facilitates the synthesis of diverse pyridine derivatives through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the bromopicoline and an organoboron compound, such as a boronic acid.[3][4] It is a robust method for creating biaryl and heteroaryl structures.[5]

  • Sonogashira Coupling: This method creates a carbon-carbon bond between the bromopicoline and a terminal alkyne, providing a direct route to alkynyl-substituted pyridines.[6][7]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromopicoline and a primary or secondary amine, enabling the synthesis of more complex diamine-substituted pyridines.[8][9]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Substituted Pyridine Products start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald Pd Catalyst, Base prod_suzuki Aryl/Heteroaryl Substituted Pyridine suzuki->prod_suzuki prod_sonogashira Alkynyl Substituted Pyridine sonogashira->prod_sonogashira prod_buchwald Amino Substituted Pyridine buchwald->prod_buchwald

Caption: Versatile synthetic routes from this compound.

Performance Comparison

The following table compares the palladium-catalyzed routes using an aminobromopyridine substrate with a classical alternative, the Hantzsch pyridine synthesis.[2] The data for the cross-coupling reactions are based on structurally analogous aminobromopyridines, which provide a strong indication of the expected performance for this compound.[4][10]

Method Key Reagents Typical Yield (%) Reaction Time (h) Key Advantages Key Disadvantages Purity/Workup Reference
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₃PO₄78-8812-24High functional group tolerance, commercially available reagents.[3][11]Requires pre-functionalized starting materials.Purification by column chromatography is often necessary.[3][3][10]
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine baseGood to Excellent (up to 96%)3-16Mild reaction conditions, direct introduction of alkynyl group.[7][12]Risk of alkyne homocoupling (Glaser coupling).[7]Requires inert atmosphere; purification by chromatography.[6][12][12][13]
Buchwald-Hartwig Amination Primary/Secondary amine, Pd catalyst, Phosphine ligand, BaseGood to Excellent12-24Broad scope for amine coupling partners.[8]Ligand and base choice is substrate-dependent.[14]Requires inert atmosphere; purification by extraction and chromatography.[9][9]
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester, Ammonia85-961-4Simple, one-pot reaction using inexpensive starting materials.[2][15]Limited to specific substitution patterns, often symmetrical.[2]Product may require oxidation; recrystallization for purification.[2][2]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the structurally similar 5-bromo-2-methylpyridin-3-amine.[4]

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium phosphate (K₃PO₄) (2.5 eq), Anhydrous 1,4-dioxane, and degassed water.[4]

  • Procedure:

    • To a Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.[4]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

    • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.[4]

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale).[4]

    • Stir the reaction mixture at 85-95 °C, monitoring progress by TLC or LC-MS.[16]

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Sonogashira Coupling of this compound

This protocol is adapted from a reported procedure for the coupling of 2-amino-3-bromopyridines.[12][17]

  • Materials: this compound (1.0 eq), Terminal alkyne (1.2 eq), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Anhydrous DMF, and Et₃N.[17]

  • Procedure:

    • To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.[17]

    • Seal the flask, and evacuate and backfill with an inert gas three times.[17]

    • Add anhydrous DMF (4 mL per 1 mmol of bromopyridine) and Et₃N (2 equivalents) via syringe and stir for 30 minutes at room temperature.[17]

    • Add the this compound and the terminal alkyne.[17]

    • Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.[12][17]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]

    • Purify the crude product by column chromatography on silica gel.[17]

Protocol 3: Buchwald-Hartwig Amination of this compound

This is a general protocol for the amination of aminobromopyridines.[9]

  • Materials: this compound (1.0 eq), Amine (1.2 eq), Pd(OAc)₂ (2-5 mol%), Phosphine Ligand (e.g., dppp, 4-10 mol%), Sodium tert-butoxide (1.4 eq), Anhydrous toluene.[9]

  • Procedure:

    • To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.[9]

    • Evacuate and backfill the tube with an inert gas.[9]

    • Add anhydrous toluene, followed by the amine.[9]

    • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[9]

    • Monitor the reaction progress by LC-MS.[9]

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[9]

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.[9]

    • Purify the crude product by column chromatography.

Workflow and Mechanistic Diagrams

Visualizing the experimental workflow and the underlying catalytic cycle is crucial for understanding and implementing these synthetic routes.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopicoline, Boronic Acid, & Base in Schlenk Flask B Evacuate and Backfill with Inert Gas (x3) A->B C Add Pd Catalyst & Solvents B->C D Heat Mixture to 85-95 °C with Vigorous Stirring C->D E Monitor Progress by TLC / LC-MS D->E F Cool to Room Temp. Dilute with Ethyl Acetate E->F G Wash with Water & Brine F->G H Dry, Filter, & Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.[5]

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][18]

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L₂-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal->product aryl_halide R¹-X (Aminobromopicoline) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₃PO₄) base->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3]

Conclusion

The validation of palladium-catalyzed cross-coupling reactions as a synthetic route to substituted pyridines from this compound demonstrates a significant advancement over classical methods. This modern approach offers unparalleled versatility, allowing for the strategic and efficient introduction of aryl, alkynyl, and amino functionalities under relatively mild conditions. While classical methods like the Hantzsch synthesis remain useful for specific substitution patterns, the new route provides a broader scope and greater modularity, which is essential for the rapid generation of diverse compound libraries in drug discovery and materials science. The provided data and protocols serve as a robust starting point for researchers aiming to leverage this powerful synthetic strategy.

References

A Comparative Guide to 5-Amino-2-bromo-6-picoline and Other Bromopyridines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, bromopyridines are indispensable building blocks for the construction of complex molecular architectures. Their utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, has been extensively documented. This guide provides an objective comparison of 5-Amino-2-bromo-6-picoline and other isomeric and substituted bromopyridines, offering insights into their relative reactivity and performance in these key transformations. The information presented herein is supported by experimental data from the scientific literature to aid in the strategic selection of starting materials for synthetic endeavors.

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-Br bond's susceptibility to oxidative addition to the palladium(0) catalyst, which is the rate-determining step.[1] The electronic properties of the pyridine ring, influenced by the position of the nitrogen atom and other substituents, play a crucial role. Generally, the reactivity order for simple bromopyridine isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]

  • 4-Bromopyridine: The para-position of the nitrogen atom exerts a strong electron-withdrawing effect, making the C4-Br bond highly polarized and susceptible to oxidative addition.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated; however, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction.[1]

  • 3-Bromopyridine: The C3-Br bond is the least activated due to the weaker electronic influence of the meta-positioned nitrogen atom.[1]

For substituted bromopyridines like this compound, the amino and methyl groups further modulate this reactivity. The electron-donating amino group at the 5-position and the methyl group at the 6-position can influence the electron density of the pyridine ring and, consequently, the reactivity of the C2-Br bond.

Data Presentation: Performance in Key Cross-Coupling Reactions

The following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of various bromopyridines. It is important to note that direct comparative studies under identical conditions are limited, and yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / >1585
5-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / >1582
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosNa₃PO₄Toluene/H₂O100 / 16-24Low (3-15)
3-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃Toluene130 / 178
2-Bromo-6-methylisonicotinic Acid(4-(Trifluoromethyl)phenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100 / 1891

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine DerivativeAmine PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 / -Good (General)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOBuᵗToluene80 / 460
6-Bromo-2-chloroquinolineCyclic aminesPd₂(dba)₃ / XPhosLHMDSDioxane100 / 12-16Good (General)
5-BromoindoleVarious aminesPd source / Phosphine ligandNaOᵗBu or LiHMDSAnhydrous solvent65-100 / 16-18Good (General)

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Bromopyridine DerivativeAlkyne PartnerCatalyst SystemCo-catalystBaseSolventTemp (°C) / Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100 / 396
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100 / 385
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄CuITHF/Et₃NRT / 1692
5-BromoindolePhenylacetyleneCatalyst system----Good (General)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the three major cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aminobromopyridine

This protocol is adapted for a generic aminobromopyridine with an arylboronic acid.[2][3]

Materials:

  • Aminobromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the aminobromopyridine (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the arylboronic acid (1.176 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

  • Heat the mixture with stirring at 85–95 °C for over 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter the mixture.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aminobromopyridine

This protocol is a general procedure for the amination of an aminobromopyridine with an arylamine.[4]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk tube, add 2-Amino-5-bromo-4-methylpyridine, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of an Aminobromopyridine

This protocol describes the coupling of an aminobromopyridine with a terminal alkyne.[5]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction and perform an appropriate work-up and purification.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway where bromopyridine-derived inhibitors are relevant and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream Effects Inhibitor Bromopyridine-derived Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Suzuki_Coupling_Workflow Start Start Reagents 1. Combine Bromopyridine, Boronic Acid, Base, & Catalyst in Schlenk Flask Start->Reagents Inert 2. Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent 3. Add Degassed Solvent System Inert->Solvent Heat 4. Heat Reaction Mixture with Stirring Solvent->Heat Monitor 5. Monitor Progress by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Work-up: Extraction & Washing Monitor->Workup Complete Purify 7. Purification by Column Chromatography Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Amino-2-bromo-6-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Amino-2-bromo-6-picoline derivatives is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as a principal technique for purity assessment, prized for its high resolution and quantitative accuracy. However, alternative analytical methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can be invaluable for a comprehensive purity profile.

This guide provides an objective comparison of HPLC with these alternative techniques for the purity determination of synthesized this compound derivatives, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC is the most widely adopted method for the purity analysis of a broad range of compounds, including substituted pyridines.[1] Its high resolving power makes it exceptionally suitable for separating the main compound from structurally similar process-related impurities and degradation products.

Detailed Experimental Protocol: HPLC Purity of a this compound Derivative

This protocol is a representative method and may require optimization for specific derivatives.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of the this compound derivative reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.

  • The tailing factor for the principal peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 3000.

5. Analysis:

  • Inject the sample solution and record the chromatogram for 35 minutes.

  • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main peak.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve Dissolve and Dilute in 50:50 ACN/Water prep_std->dissolve prep_sample Weigh Synthesized Sample prep_sample->dissolve instrument HPLC System Setup (Column, Mobile Phase, etc.) dissolve->instrument sys_suit System Suitability Test (Inject Standard 5x) instrument->sys_suit inject_sample Inject Sample Solution sys_suit->inject_sample chromatogram Record Chromatogram inject_sample->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity determination.

Alternative Purity Analysis Methods

While HPLC is a robust method, other techniques can provide complementary or, in some cases, more suitable information.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For polar aromatic amines like picoline derivatives, derivatization may sometimes be necessary to increase volatility and improve peak shape.[3]

Experimental Protocol Overview:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a stationary phase suitable for amines, such as a wax-type or a 5% phenyl-methylpolysiloxane column.[4]

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Typically set to 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points, for example, starting at 70 °C and ramping up to 240 °C.[4]

  • Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., Toluene). If derivatization is needed, an agent like heptafluorobutyric anhydride can be used.[5]

Advantages:

  • Excellent for separating volatile impurities.

  • High sensitivity, especially with an FID detector.[6]

Disadvantages:

  • Not suitable for non-volatile or thermally labile compounds.

  • The high polarity of the amino group can lead to peak tailing, potentially requiring derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the analyte.[7][8] Purity is determined by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.[9]

Experimental Protocol Overview:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple spectrum and peaks that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: An accurately weighed amount of the synthesized this compound derivative and the internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Specific acquisition parameters must be set to ensure accurate quantification, including a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei.[10]

  • Data Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, accounting for their respective molecular weights and the number of protons contributing to each signal.[9]

Advantages:

  • Provides structural confirmation alongside quantification.

  • High precision and accuracy as a primary ratio method.

  • Can quantify compounds without a reference standard of the same structure.

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Potential for signal overlap in complex mixtures.

  • Requires more expensive instrumentation and specialized expertise.

Comparative Data Summary

The following table presents hypothetical but realistic data for the purity analysis of a synthesized batch of a this compound derivative, comparing the expected performance of the three analytical techniques.

ParameterHPLC-UVGC-FIDqNMR (400 MHz)
Principle Liquid-Solid Partition ChromatographyGas-Liquid Partition ChromatographyNuclear Magnetic Resonance
Purity (%) 99.5899.6199.55
Major Impurity (%) 0.15 (at RRT 1.25)0.12 (at RRT 1.18)Not individually quantified
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Analysis Time ~35 min per sample~20 min per sample~15 min per sample
Quantification External/Internal Standard or Area %External/Internal Standard or Area %Internal Standard (Absolute)

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, trace impurity identification, or primary quantification.

Logical_Comparison cluster_main Purity Analysis of this compound Derivatives cluster_decision Method Selection Criteria HPLC HPLC-UV Principle: Liquid Chromatography Analyte: Non-volatile, Thermally labile/stable Sensitivity: High (ng) Quantification: Relative (Area %) or External Standard GC GC-FID Principle: Gas Chromatography Analyte: Volatile, Thermally stable Sensitivity: Very High (pg) Quantification: Relative (Area %) or External Standard qNMR qNMR Principle: Nuclear Resonance Analyte: Soluble compounds Sensitivity: Low (µg) Quantification: Absolute (Primary Method) via Internal Standard Routine_QC Routine QC & Purity Assay Routine_QC->HPLC Best For Trace_Volatiles Trace Volatile Impurity Analysis Trace_Volatiles->GC Best For Primary_Quant Reference Standard Characterization Primary_Quant->qNMR Best For

Caption: Logical comparison of analytical techniques for purity analysis.

Conclusion

For the routine quality control and purity assessment of synthesized this compound derivatives, HPLC is the most versatile and widely applicable method, offering an excellent balance of resolution, sensitivity, and quantitative accuracy. Gas Chromatography serves as a valuable complementary technique, particularly for the detection and quantification of volatile or thermally stable impurities that may not be well-resolved by HPLC. Quantitative NMR is the method of choice for the absolute purity assignment of reference standards or for obtaining highly accurate purity values without the need for specific impurity standards, leveraging its status as a primary analytical technique.[7][8] A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive and reliable characterization of the synthesized compound.[3]

References

spectroscopic comparison of starting material and product in 5-Amino-2-bromo-6-picoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the starting material, 5-Amino-2-bromo-6-picoline, and its transformation into a representative biaryl product via Suzuki-Miyaura coupling is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the expected spectroscopic changes, supported by experimental data and methodologies.

This guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. In this illustrative example, this compound is coupled with phenylboronic acid to yield 5-Amino-2-phenyl-6-picoline. The selection of this reaction is based on its prevalence in medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents. While direct experimental data for this specific reaction is not extensively published, this guide utilizes data from closely analogous reactions to provide a robust and informative comparison.

Spectroscopic Data Comparison

The transformation from an aryl bromide to a biaryl compound results in distinct changes in the spectroscopic signatures of the molecule. The following tables summarize the key spectroscopic data for the starting material and the expected data for the product.

Spectroscopic Data for this compound
Technique Observed Data
Mass Spectrometry (MS)Molecular Ion (M+): m/z 186/188 (due to bromine isotopes)[1]
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.03 (d, J = 8.2 Hz, 1H), 6.01 (dd, J = 2.3, 7.9 Hz, 2H)
¹³C NMRData not readily available in literature
Infrared (IR)Specific peak assignments not detailed in available literature
Expected Spectroscopic Data for 5-Amino-2-phenyl-6-picoline
Technique Expected Data
Mass Spectrometry (MS)Molecular Ion (M+): m/z 184
¹H NMRSignals corresponding to the picoline and the newly introduced phenyl ring protons.
¹³C NMRSignals for all carbon atoms in the picoline and phenyl rings.
Infrared (IR)Characteristic peaks for N-H, C-H (aromatic), C=C, and C-N stretching and bending vibrations.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aminobromopyridine with an arylboronic acid, adapted from established procedures for analogous substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Amino-2-phenyl-6-picoline.

Visualizing the Workflow

To illustrate the process of spectroscopic comparison, the following diagram outlines the key steps from reaction to analysis.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Start Starting Material (this compound) Reaction Suzuki-Miyaura Coupling with Phenylboronic Acid Start->Reaction MS_Start Mass Spec (Start) Start->MS_Start NMR_Start NMR (Start) Start->NMR_Start IR_Start IR (Start) Start->IR_Start Product Product (5-Amino-2-phenyl-6-picoline) Reaction->Product MS_Prod Mass Spec (Product) Product->MS_Prod NMR_Prod NMR (Product) Product->NMR_Prod IR_Prod IR (Product) Product->IR_Prod Compare Compare Spectra MS_Start->Compare NMR_Start->Compare IR_Start->Compare MS_Prod->Compare NMR_Prod->Compare IR_Prod->Compare Conclusion Conclusion Compare->Conclusion Confirm Structure & Purity

Caption: Workflow for Spectroscopic Comparison.

Signaling Pathway and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates catalyst Product R¹-R² RedElim->Product Start_ArX Ar-X (this compound) Start_ArX->OxAdd Start_Boronic Ar'-B(OR)₂ (Phenylboronic Acid) Start_Boronic->Transmetal Base Base Base->Transmetal activates

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

References

A Comparative Guide to Purity Determination of 5-Amino-2-bromo-6-picoline: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 5-Amino-2-bromo-6-picoline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment. This guide provides an objective comparison of qNMR with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. The comparison is supported by detailed experimental protocols and representative quantitative data to aid in the selection of the most appropriate analytical strategy.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the purity analysis of this compound. The data presented are representative values based on the capabilities of each technique for similar small organic molecules.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Purity (%) 99.299.399.1
Precision (RSD, %) ≤ 0.5≤ 1.0≤ 1.5
Limit of Detection (LOD) ~0.1%~0.01%~0.05%
Analysis Time per Sample ~15-30 minutes~20-40 minutes~25-45 minutes
Sample Throughput ModerateHighHigh
Primary Method YesNo (requires a certified reference standard)No (requires a certified reference standard)
Structural Information YesNoNo (unless coupled with MS)
Destructive NoYesYes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility and facilitate methodological comparison.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2] The purity is calculated by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[3][4]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Materials:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic acid (certified reference material)

  • Deuterated Solvent: e.g., Dimethyl sulfoxide-d6 (DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Vortex the solution to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans (ns): 8-16 (adjust to achieve a signal-to-noise ratio of >250:1 for the signals of interest).[3]

  • Acquisition Time (aq): ≥ 3 seconds.

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl protons or aromatic protons can be used. For maleic acid, the two olefinic protons give a single resonance.

  • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high resolution and sensitivity.[5] A reversed-phase method is suitable for the analysis of polar aromatic compounds like this compound.[6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

Data Analysis:

  • The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high boiling point, a high-temperature column and appropriate inlet conditions are necessary. Derivatization may be required to improve volatility and peak shape, but a direct injection method is presented here for simplicity.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Materials:

  • This compound sample

  • Solvent: e.g., Dichloromethane or Methanol (GC grade)

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane.

Data Analysis:

  • Similar to HPLC, the purity is typically determined by the area percentage method. If using GC-MS, the identity of the main peak and any impurities can be confirmed by their mass spectra.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for qNMR and the logical relationship between the compared analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

qNMR Experimental Workflow

Method_Comparison cluster_methods Purity Determination Methods cluster_attributes Key Attributes compound This compound qnmr qNMR compound->qnmr hplc HPLC compound->hplc gc GC compound->gc qnmr_attr qNMR Primary Method Structural Info Non-destructive qnmr->qnmr_attr hplc_attr HPLC High Resolution High Sensitivity Destructive hplc->hplc_attr gc_attr GC Volatile Impurities High Sensitivity Destructive gc->gc_attr conclusion Choice of method depends on the specific analytical need: qNMR for primary standard characterization, HPLC for routine quality control, and GC for volatile impurity profiling.

Comparison of Analytical Methods

Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.